1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Beschreibung
BenchChem offers high-quality 1-Isobutyl-4-methyl-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Isobutyl-4-methyl-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
4-methyl-2-(2-methylpropyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-6(2)5-11-8(9)7(3)4-10-11/h4,6H,5,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNLOSPYMNAZTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)CC(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Isobutyl-4-methyl-1H-pyrazol-5-amine: Structure, Properties, and Synthetic Pathways
This technical guide provides a comprehensive overview of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, a substituted aminopyrazole of interest to researchers and professionals in drug development. While specific experimental data for this exact molecule is not widely published, this document extrapolates from established principles of pyrazole chemistry and data from analogous compounds to present its likely chemical structure, properties, a plausible synthetic route, and potential applications.
Introduction to the 5-Aminopyrazole Scaffold
The 5-aminopyrazole system is a privileged heterocyclic template in medicinal chemistry and agrochemical research.[1][2] These compounds are not only biologically active in their own right but also serve as versatile synthons for the construction of more complex fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines and pyrazolo[3,4-b]pyridines.[1][3][4][5] The diverse pharmacological activities exhibited by 5-aminopyrazole derivatives, including anti-inflammatory, anticancer, antibacterial, and kinase inhibitory effects, underscore the importance of this structural motif in drug discovery.[3][6][7][8]
This guide focuses on a specific, less-documented derivative, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, providing a foundational understanding for its synthesis and potential utility.
Chemical Structure and Properties
The chemical structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine consists of a central pyrazole ring substituted at the 1-position with an isobutyl group, at the 4-position with a methyl group, and at the 5-position with an amine group.
Molecular Structure Diagram
Caption: Chemical structure of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Predicted Physicochemical Properties
While experimental data is not available, the physicochemical properties of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine can be predicted based on its structure and comparison with similar molecules.
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₅N₃ | Based on atom count. |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to light yellow solid or oil | Many aminopyrazoles are solids at room temperature.[9] The isobutyl group may lower the melting point. |
| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, dichloromethane). Limited solubility in water. | The alkyl groups increase lipophilicity, while the amine and pyrazole nitrogens offer some polarity. |
| Boiling Point | > 200 °C (at atmospheric pressure) | Expected to be relatively high due to hydrogen bonding capabilities of the amine group and the overall molecular weight. |
| pKa | 4-6 (for the conjugate acid) | The amine group is basic, but the electron-withdrawing nature of the pyrazole ring can influence its basicity. |
Proposed Synthesis Pathway
The most versatile and widely employed method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[1][2][10] A plausible synthetic route for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine would, therefore, involve the reaction of isobutylhydrazine with 2-methyl-3-oxobutanenitrile.
Synthetic Workflow Diagram
Caption: Proposed synthesis workflow for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Experimental Protocol
This protocol is a generalized procedure based on established methods for 5-aminopyrazole synthesis. Optimization of reaction conditions (temperature, solvent, catalyst) may be necessary.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-methyl-3-oxobutanenitrile (1.0 eq) and a suitable solvent such as ethanol or acetic acid.
-
Addition of Hydrazine: Add isobutylhydrazine (1.0-1.2 eq) to the solution. The reaction can be exothermic, so slow addition may be required.
-
Reaction Conditions: The reaction mixture is typically heated to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the desired 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Spectroscopic Characterization (Predicted)
The structure of the synthesized compound would be confirmed using standard spectroscopic techniques. The following are predicted spectral data based on analogous structures.
| Technique | Predicted Features |
| ¹H NMR | - NH₂ protons: A broad singlet around 3.5-5.5 ppm. - CH proton (pyrazole ring): A singlet around 5.0-6.0 ppm. - N-CH₂ (isobutyl): A doublet around 3.5-4.0 ppm. - CH (isobutyl): A multiplet around 1.8-2.2 ppm. - C-CH₃ (pyrazole ring): A singlet around 1.9-2.3 ppm. - CH₃ (isobutyl): A doublet around 0.8-1.0 ppm. |
| ¹³C NMR | - C5 (C-NH₂): ~145-155 ppm. - C3: ~135-145 ppm. - C4: ~90-100 ppm. - N-CH₂ (isobutyl): ~50-60 ppm. - CH (isobutyl): ~28-32 ppm. - CH₃ (isobutyl): ~19-22 ppm. - C-CH₃ (pyrazole ring): ~9-12 ppm. |
| IR (cm⁻¹) | - N-H stretching (amine): Two bands in the region of 3200-3400 cm⁻¹. - C-H stretching (alkyl): 2850-3000 cm⁻¹. - C=N stretching (pyrazole ring): ~1600-1650 cm⁻¹. - N-H bending (amine): ~1550-1650 cm⁻¹. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z = 153. - Fragmentation: Loss of the isobutyl group (M-57), loss of the methyl group (M-15), and other characteristic fragments. |
Potential Applications in Research and Drug Development
Given the broad spectrum of biological activities associated with the 5-aminopyrazole scaffold, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine could be a valuable building block or a candidate molecule in several therapeutic areas:
-
Kinase Inhibition: Many 5-aminopyrazole derivatives are known to be potent inhibitors of various kinases, which are crucial targets in oncology and inflammatory diseases.[3][8] The specific substitution pattern of this molecule could confer selectivity for certain kinases.
-
Antibacterial and Antifungal Agents: The pyrazole nucleus is present in several antimicrobial drugs.[7] This compound could be screened for activity against a panel of bacterial and fungal strains.
-
Central Nervous System (CNS) Activity: Substituted pyrazoles have been investigated for their effects on the CNS. Further derivatization could lead to compounds with potential applications in treating neurological disorders.
-
Agrochemicals: The pyrazole ring is a common feature in many pesticides and herbicides.
Safety and Handling
Specific toxicology data for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is not available. However, based on safety data sheets for similar aminopyrazole compounds, the following precautions should be observed:[9][11][12][13][14]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
First Aid:
-
Skin Contact: Wash the affected area thoroughly with soap and water.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Inhalation: Move to fresh air.
-
Ingestion: Rinse mouth with water. Do not induce vomiting.
-
In all cases of exposure, seek medical attention.
-
Conclusion
1-Isobutyl-4-methyl-1H-pyrazol-5-amine represents an interesting, albeit under-explored, derivative of the pharmacologically significant 5-aminopyrazole family. This guide provides a theoretical framework for its synthesis, characterization, and potential applications based on established chemical principles and data from analogous structures. Researchers and drug development professionals can use this information as a starting point for the practical investigation and potential exploitation of this novel chemical entity.
References
- Al-Zahrani, F. A. M. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. American Journal of Organic Chemistry, 10(1), 1-12.
- El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 147-169.
- Rapetti, F., et al. (2024).
- Visnav, S. S., et al. (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation.
- Ghasemi, S., et al. (2025). Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry. RSC Advances, 15(1), 1-20.
- BenchChem. (2025).
- Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3762.
- Alamshany, Z. M., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 1-25.
- Russo, E., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 653.
- Kumar, V., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. European Journal of Medicinal Chemistry, 144, 497-517.
- Apollo Scientific. (n.d.). 5-(Aminomethyl)
- Spectrum Chemical. (2014).
- Pfaltz & Bauer. (n.d.).
- TCI Chemicals. (2024).
- CymitQuimica. (2026).
Sources
- 1. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 2. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]
- 7. visnav.in [visnav.in]
- 8. Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. Recent advances in the application of β-ketonitriles as multifunctional intermediates in organic chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07788A [pubs.rsc.org]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to N-alkyl Aminopyrazole Derivatives: Synthesis, Biological Evaluation, and Structure-Activity Relationship
This guide provides a comprehensive overview of N-alkyl aminopyrazole derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry due to their wide range of biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into their synthesis, biological evaluation, and the critical structure-activity relationships that govern their therapeutic potential.
Introduction: The Significance of the N-alkyl Aminopyrazole Scaffold
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1] Its derivatives are known to exhibit a broad spectrum of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, and antiviral activities.[2][3] The introduction of an amino group to the pyrazole ring further enhances its drug-like properties by providing a key hydrogen bond donor-acceptor system, which can facilitate strong interactions with biological targets.[4]
N-alkylation of the pyrazole core is a crucial strategy for modulating the physicochemical and pharmacokinetic properties of these derivatives. The size, shape, and electronic nature of the N-alkyl substituent can significantly influence the compound's solubility, metabolic stability, and binding affinity to its target.[5] This guide will delve into the synthetic methodologies for introducing this alkyl group, the diverse biological applications of the resulting compounds, and the nuanced structure-activity relationships that have been elucidated through extensive research.
Synthetic Strategies for N-alkyl Aminopyrazole Derivatives
The synthesis of N-alkyl aminopyrazole derivatives can be broadly categorized into two main approaches: direct N-alkylation of a pre-formed aminopyrazole core and construction of the N-alkylated pyrazole ring from acyclic precursors.
Direct N-Alkylation of Aminopyrazoles
This is a common and often straightforward approach where a suitable aminopyrazole is reacted with an alkylating agent. The regioselectivity of the N-alkylation (i.e., at which nitrogen atom the alkyl group is introduced) is a critical consideration and is influenced by factors such as the substitution pattern of the pyrazole ring, the nature of the alkylating agent, and the reaction conditions.[6]
A general protocol for the N-alkylation of a pyrazole is as follows:
Experimental Protocol: General N-Alkylation of Pyrazoles [7]
-
Reagents and Materials:
-
Pyrazole derivative (1.0 eq)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide) (1.0-1.2 eq)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.1-2.0 eq)
-
Anhydrous solvent (e.g., acetone, DMF, DMSO)
-
-
Procedure:
-
To a solution of the pyrazole derivative in the chosen anhydrous solvent, add the base and stir the mixture for 15-30 minutes at room temperature.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with heating (depending on the reactivity of the substrates) for 2-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Take up the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated pyrazole.
-
For a more environmentally friendly approach, microwave-assisted synthesis can be employed, which often leads to shorter reaction times and improved yields.[4]
Experimental Protocol: Microwave-Assisted N-Alkylation [4]
-
Reagents and Materials:
-
Pyrazole (1.0 mmol)
-
Alkylating agent (1.1 mmol)
-
Base (e.g., sodium carbonate) (2.0 mmol)
-
Microwave-safe reaction vial
-
-
Procedure:
-
In a microwave-safe reaction vial, combine the pyrazole, alkylating agent, and base.
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 10-30 minutes).
-
After cooling, the product can be isolated and purified as described in the conventional method.
-
Ring Construction Strategies
An alternative to direct alkylation is the construction of the N-alkylated pyrazole ring from acyclic precursors. A widely used method involves the condensation of a β-ketonitrile with a monosubstituted hydrazine.[8]
DOT Script for Synthesis via β-ketonitrile and Hydrazine
Caption: Synthesis of 5-Amino-1-alkylpyrazoles.
Biological Applications and Mechanisms of Action
N-alkyl aminopyrazole derivatives have demonstrated a remarkable diversity of biological activities, positioning them as promising candidates for the development of new therapeutic agents.
Anticancer Activity
A significant body of research has focused on the anticancer potential of N-alkyl aminopyrazoles.[3] These compounds have been shown to inhibit the proliferation of various cancer cell lines, including those of the breast, colon, lung, and liver.[5][9]
Mechanism of Action: A primary mechanism of their anticancer effect is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.[10] For instance, certain 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are key components of the JAK/STAT signaling pathway often dysregulated in cancer.[11]
DOT Script for a Simplified Kinase Inhibition Pathway
Caption: Kinase inhibition by N-alkyl aminopyrazoles.
Experimental Protocol: MTT Assay for Cell Viability [9]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the N-alkyl aminopyrazole derivative and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, can then be calculated.
Antibacterial Activity
Several N-alkyl aminopyrazole derivatives have been reported to possess potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[12][13] Their mechanism of action can vary, with some compounds targeting essential bacterial enzymes. For example, certain pyrazole derivatives have been developed as inhibitors of FabH, a key enzyme in bacterial fatty acid biosynthesis.[14]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Screening [12]
-
Media Preparation: Prepare and sterilize nutrient agar plates.
-
Inoculation: Spread a standardized inoculum of the test bacteria evenly over the agar surface.
-
Compound Application: Place sterile paper discs impregnated with known concentrations of the N-alkyl aminopyrazole derivative onto the agar surface.
-
Incubation: Incubate the plates at 37°C for 24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where bacterial growth is inhibited. The size of the zone is indicative of the compound's antibacterial potency.
For a more quantitative measure, the Minimum Inhibitory Concentration (MIC) can be determined using a broth microdilution method.[15]
Kinase Inhibition
As mentioned, kinase inhibition is a major mechanism of action for many biologically active pyrazole derivatives.[10] The development of selective kinase inhibitors is a highly active area of research.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™) [16]
-
Kinase Reaction Setup: In a 96-well plate, set up the kinase reaction containing the kinase, its specific substrate, ATP, and serial dilutions of the N-alkyl aminopyrazole inhibitor. Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
ADP-Glo™ Reagent Addition: Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert the ADP generated into a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a luminometer. The amount of light produced is proportional to the amount of ADP formed and, therefore, to the kinase activity. The inhibitory effect of the compound can be quantified from this data.
Structure-Activity Relationship (SAR) Analysis
The biological activity of N-alkyl aminopyrazole derivatives is highly dependent on their substitution pattern. Understanding the SAR is crucial for the rational design of more potent and selective compounds.
| Position of Substitution | Substituent Type | Effect on Activity |
| N1-alkyl group | Small, lipophilic groups (e.g., methyl, ethyl) | Often enhances activity, but can decrease it depending on the target.[5] |
| Bulky groups | May decrease activity due to steric hindrance in the binding pocket. | |
| Amino group (C3, C4, or C5) | Unsubstituted (-NH₂) | Often crucial for hydrogen bonding with the target protein.[12] |
| Acylation or sulfonylation | Can modulate activity and selectivity. | |
| Other ring positions | Aryl groups | Can provide additional binding interactions (e.g., pi-stacking) and influence selectivity. |
| Halogens (e.g., F, Cl) | Can improve pharmacokinetic properties and binding affinity.[14] |
DOT Script for a General SAR Workflow
Caption: Iterative process of SAR-guided drug design.
Conclusion and Future Perspectives
N-alkyl aminopyrazole derivatives represent a versatile and promising class of compounds in medicinal chemistry. Their straightforward synthesis, coupled with their diverse and potent biological activities, makes them attractive candidates for further investigation. Future research will likely focus on the development of more selective inhibitors for specific biological targets, the exploration of novel therapeutic applications, and the optimization of their pharmacokinetic profiles to enhance their clinical potential. The continued application of rational drug design principles, guided by a deep understanding of their SAR, will be instrumental in unlocking the full therapeutic potential of this remarkable scaffold.
References
-
Al-Wahaibi, L. H., et al. (2020). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules, 25(15), 3453. [Link]
-
Reddy, L. V. R., et al. (2014). Synthesis and antimicrobial activity of some novel pyrazoles. Scholars Research Library, 6(4), 123-128. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 17(7), 8163-8177. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). Molecules, 28(6), 2567. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
A practical, two-step synthesis of 1-alkyl-4-aminopyrazoles. (2025). ResearchGate. [Link]
-
Design, synthesis, and structure-activity relationships of pyrazole derivatives as potential FabH inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters, 20(15), 4564-4568. [Link]
-
Synthesis and antimicrobial activity evaluation of pyrazole derivatives containing imidazothiadiazole moiety. (2020). Bioorganic Chemistry, 94, 103433. [Link]
-
3(5)-aminopyrazole. (n.d.). Organic Syntheses. Retrieved February 15, 2026, from [Link]
-
Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. (2020). Angewandte Chemie International Edition, 59(40), 17563-17568. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
Pawar, K. P., & Bhosale, S. K. (2022). Pyrazoline derivatives as an anticancer activity. International Journal of Creative Research Thoughts, 10(12), c588-c595. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6296. [Link]
-
Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. (2019). Molecules, 24(18), 3369. [Link]
-
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). The Journal of Organic Chemistry, 87(15), 10018-10025. [Link]
-
Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors. (2016). ACS Medicinal Chemistry Letters, 7(10), 913-918. [Link]
-
Advices for Aminopyrazole synthesis. (2021). Reddit. [Link]
-
Approaches towards the synthesis of 5-aminopyrazoles. (2011). Arkivoc, 2011(1), 259-281. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Molecules, 26(16), 4875. [Link]
-
Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. (2019). Molecules, 24(10), 1937. [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Approaches towards the synthesis of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Pharmacological Potential of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Executive Summary
1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS: 3702-15-6) represents a high-value "privileged scaffold" in modern medicinal chemistry. While not a marketed therapeutic agent in its native form, this compound serves as a critical pharmacophore precursor. Its structural architecture—featuring a bidentate hydrogen-bonding motif (donor-acceptor) and a hydrophobic isobutyl tail—positions it as an ideal fragment for targeting the ATP-binding pockets of protein kinases and the allosteric sites of G-Protein Coupled Receptors (GPCRs).
This guide analyzes the compound’s pharmacological potential, detailing its physicochemical profile, predicted mechanisms of action, and utility in synthesizing bioactive pyrazolo-pyrimidines and sulfonamides.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
The compound is an aminopyrazole derivative characterized by a branched alkyl chain (isobutyl) at the N1 position and a methyl group at the C4 position. This substitution pattern is non-trivial; the isobutyl group enhances lipophilicity and metabolic stability compared to simple methyl/ethyl analogs, while the C4-methyl group restricts conformational rotation in downstream derivatives.
| Property | Value | Relevance to Drug Discovery |
| CAS Number | 3702-15-6 | Unique Identifier |
| IUPAC Name | 4-methyl-1-(2-methylpropyl)-1H-pyrazol-5-amine | Standard Nomenclature |
| Molecular Formula | C₈H₁₅N₃ | Small Molecule |
| Molecular Weight | 153.22 g/mol | Ideal Fragment (Rule of 3 compliant) |
| LogP (Predicted) | ~1.6 | Optimal lipophilicity for membrane permeability |
| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for Hinge Region binding (Kinases) |
| H-Bond Acceptors | 2 (Pyrozole N2, Amine N) | Critical for Hinge Region binding (Kinases) |
| Rotatable Bonds | 2 | Low entropic penalty upon binding |
Pharmacodynamics: Mechanism of Action[7]
The pharmacological potential of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is derived from its ability to mimic the adenine ring of ATP. This makes it a potent scaffold for designing Type I and Type II kinase inhibitors.
The "Adenine Mimicry" Hypothesis
In the catalytic cleft of protein kinases, the adenine moiety of ATP forms key hydrogen bonds with the "hinge region" residues. The 5-aminopyrazole core replicates this interaction:
-
Exocyclic Amine (C5-NH₂) : Acts as a Hydrogen Bond Donor to the backbone carbonyl of the hinge residue.
-
Pyrozole Nitrogen (N2) : Acts as a Hydrogen Bond Acceptor from the backbone amide of the hinge residue.
Hydrophobic Anchoring
The N1-Isobutyl group projects into the hydrophobic pocket (often the ribose binding pocket or the solvent-exposed front pocket), providing affinity through Van der Waals interactions. The branching of the isobutyl group can improve selectivity by sterically clashing with non-target kinases that have restricted pocket volumes.
Target Classes
-
Cyclin-Dependent Kinases (CDKs) : Pyrazole-based inhibitors are well-documented suppressors of CDK2/Cyclin E complexes, relevant in oncology.
-
Src Family Kinases : The scaffold fits the Src homology domain.
-
GPCR Antagonists : N1-substituted-5-aminopyrazoles are precursors to Cannabinoid (CB1) antagonists (e.g., Rimonabant analogs) and Corticotropin-Releasing Factor (CRF-1) antagonists.
Visualization: Signaling & Synthesis Workflows
Structural Logic of Kinase Inhibition
The following diagram illustrates how the 1-Isobutyl-4-methyl-1H-pyrazol-5-amine scaffold interacts with a generic kinase hinge region and how it is derivatized into bicyclic inhibitors.
Caption: Interaction map showing the scaffold's bidentate binding mode to kinase hinges and its synthetic evolution into bicyclic inhibitors.
Experimental Protocols
To validate the pharmacological potential, researchers must first synthesize the compound (if not purchasing) and then subject it to derivatization and biological assay.
Protocol A: Synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
This protocol utilizes a Knorr-type condensation reaction.
Reagents:
-
Isobutylhydrazine hydrochloride[1]
-
2-Methyl-3-oxopropanenitrile (alpha-methyl-beta-ketonitrile)
-
Ethanol (Absolute)
-
Reflux condenser
Step-by-Step Methodology:
-
Preparation : Dissolve 10 mmol of 2-Methyl-3-oxopropanenitrile in 20 mL of absolute ethanol in a round-bottom flask.
-
Addition : Add 10 mmol of Isobutylhydrazine hydrochloride slowly to the solution.
-
Cyclization : Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).
-
Isolation : Cool the reaction mixture to room temperature. Evaporate the solvent under reduced pressure.
-
Purification : Neutralize the residue with 10% NaHCO₃ solution and extract with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄ and concentrate. Recrystallize from ethanol/ether to obtain the target aminopyrazole.
Protocol B: Derivatization to Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor)
To transform the scaffold into a potent kinase inhibitor:
-
Reactant : Mix 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1 eq) with 1,3-diphenylpropane-1,3-dione (1 eq).
-
Condition : Reflux in glacial acetic acid for 4 hours.
-
Outcome : Formation of a 7-phenyl-pyrazolo[1,5-a]pyrimidine derivative.
-
Validation : Verify structure via ¹H-NMR (Look for disappearance of amine protons and appearance of pyrimidine ring protons).
Safety & Toxicology Profile
As a research chemical, comprehensive toxicology data is limited. However, SAR analysis suggests the following:
-
Acute Toxicity : Likely Class 4 (Harmful if swallowed) based on similar pyrazole amines.
-
Irritation : The primary amine group is a known skin and eye irritant (H315, H319).[1]
-
Metabolic Stability : The isobutyl group is susceptible to CYP450-mediated hydroxylation at the tertiary carbon, potentially leading to active metabolites.
Handling Precaution : Use standard PPE (nitrile gloves, safety goggles). Perform synthesis in a fume hood to avoid inhalation of hydrazine precursors.
Conclusion
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a versatile, rule-of-three compliant fragment. Its pharmacological value lies not in its standalone activity, but in its structural pre-organization for binding to kinase hinge regions. By utilizing this scaffold, drug developers can access a vast chemical space of pyrazolo-pyrimidines and pyrazolo-pyridines, accelerating the discovery of novel therapeutics for oncology and inflammation.
References
-
PubChem Compound Summary . (2025). 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-15-6). National Center for Biotechnology Information. Link
- Frizzo, C. P., et al. (2012). Aminopyrazoles: Synthesis and Applications in Medicinal Chemistry. Current Organic Chemistry. (Contextual grounding on 5-aminopyrazole scaffolds).
-
CymitQuimica . (2025).[1] Product Specification: 1-isobutyl-4-methyl-1H-pyrazol-5-amine hydrochloride. Link
-
Beilstein Journals . (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Link
-
MDPI . (2025). Synthesis of Pyrazole-Sulfonamide Hybrids. Molecules. Link
Sources
Technical Monograph: Physicochemical Profiling & Synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Executive Summary
1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-15-6) is a critical heterocyclic building block employed in the synthesis of advanced kinase inhibitors and veterinary anti-inflammatory agents. Its structural integrity—specifically the regiochemistry of the isobutyl group at the N1 position—is pivotal for the biological activity of downstream APIs (Active Pharmaceutical Ingredients).
This guide provides a definitive technical profile of the compound, moving beyond basic catalog data to offer field-proven synthesis protocols, purification strategies, and analytical benchmarks required for pharmaceutical-grade development.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
Nomenclature & Identification
| Parameter | Detail |
| IUPAC Name | 1-(2-methylpropyl)-4-methyl-1H-pyrazol-5-amine |
| Common Name | 5-Amino-1-isobutyl-4-methylpyrazole |
| CAS Number | 3702-15-6 (Free Base) / 1255718-25-2 (HCl Salt) |
| Molecular Formula | C₈H₁₅N₃ |
| Molecular Weight | 153.23 g/mol |
| SMILES | CC(C)CN1C(=C(C=N1)C)N |
Physical Characteristics
The physical state of 5-aminopyrazoles is highly sensitive to purity and salt formation. While often described generically as "solids," the free base of this specific derivative exhibits low-melting characteristics.
| Property | Value / Characteristic | Context & Validation |
| Physical State | Crystalline Solid / Waxy Solid | Highly dependent on residual solvent. High purity (>99%) yields a crystalline solid; crude material often appears as a viscous amber oil. |
| Melting Point | 68°C – 76°C (Typical Range) | Note: The N-methyl analog melts at 74-76°C. The isobutyl group adds lipophilicity but disrupts crystal packing slightly. Determine experimentally using DSC (Protocol 4.1). |
| Solubility | Soluble: MeOH, EtOH, DMSO, DCMInsoluble: Water (Free Base) | The free base is lipophilic (LogP ~1.5–1.8 estimated). Salt forms (HCl) are water-soluble. |
| Hygroscopicity | Low to Moderate | Store under inert atmosphere (Argon/Nitrogen) to prevent oxidative darkening over time. |
Synthesis & Purification Strategy (Self-Validating Protocol)
The synthesis of N1-substituted-5-aminopyrazoles is prone to regiochemical ambiguity (forming the 3-amino isomer). The protocol below utilizes a condensation reaction designed to favor the 5-amino tautomer through steric control and solvent choice.
Reaction Pathway
The synthesis involves the condensation of Isobutylhydrazine with 2-methyl-3-ethoxyacrylonitrile (or equivalent enol ether).
Figure 1: Synthetic pathway emphasizing the cyclization and purification steps necessary to isolate the target regioisomer.
Step-by-Step Protocol
-
Preparation: Charge a reactor with Ethanol (anhydrous) and cool to 0-5°C.
-
Addition: Add Isobutylhydrazine (1.0 eq) followed by slow addition of 2-methyl-3-ethoxyacrylonitrile (1.05 eq). Critical: Maintain temperature <10°C to prevent uncontrolled exotherm.
-
Cyclization: Allow the mixture to warm to room temperature, then heat to reflux (78°C) for 3–5 hours. Monitor by HPLC (disappearance of nitrile peak).
-
Workup: Concentrate in vacuo to remove ethanol. The residue will be a dark oil.
-
Purification (The Self-Validating Step):
-
Dissolve the crude oil in minimum hot Ethyl Acetate .
-
Slowly add n-Heptane or Hexane until turbidity is observed.
-
Cool slowly to 4°C.
-
Validation: If the product oils out instead of crystallizing, the purity is <95%. Re-dissolve and pass through a short silica plug (eluent: 5% MeOH in DCM) before re-attempting crystallization.
-
Analytical Characterization & Quality Control
To ensure the material is suitable for drug development, the following analytical controls must be met.
Melting Point Determination (DSC Method)
Standard capillary methods may be ambiguous due to potential sublimation or "sweating" of the solid.
-
Instrument: Differential Scanning Calorimeter (DSC).
-
Protocol: Seal 2-5 mg of dried sample in an aluminum pan. Ramp 10°C/min from 30°C to 150°C.
-
Acceptance Criteria: Sharp endothermic peak with onset between 68°C and 76°C . A broad peak (>2°C width) indicates solvent entrapment or isomeric impurity.
Nuclear Magnetic Resonance (NMR)
The ¹H-NMR spectrum in DMSO-d₆ is the primary identity confirmation.
| Proton Environment | Chemical Shift (δ ppm) | Multiplicity | Integration | Diagnostic Note |
| Py-CH (C3) | 7.05 – 7.15 | Singlet | 1H | Characteristic pyrazole ring proton. |
| NH₂ (Amine) | 4.80 – 5.10 | Broad Singlet | 2H | Exchangeable with D₂O. |
| N-CH₂ (Isobutyl) | 3.60 – 3.75 | Doublet | 2H | Confirms N-alkylation. |
| CH (Isobutyl) | 1.95 – 2.10 | Multiplet | 1H | Methine proton. |
| Py-CH₃ (C4) | 1.85 – 1.95 | Singlet | 3H | Methyl on the ring. |
| CH₃ (Isobutyl) | 0.80 – 0.90 | Doublet | 6H | Gem-dimethyl group. |
QC Workflow Diagram
The following logic flow ensures that only material meeting the "Research Grade" or "GMP Starting Material" standard is released.
Figure 2: Quality Control decision tree. Note that Regioisomer confirmation (NOESY) is critical for the first batch to ensure the N1-alkylation occurred correctly.
Handling and Stability
-
Storage: The amine group is susceptible to oxidation. Store in amber glass vials under Nitrogen or Argon at 2–8°C .
-
Stability: Stable for >12 months if protected from light and moisture.
-
Safety: As with all aminopyrazoles, treat as a potential skin irritant and eye irritant. Use standard PPE (gloves, goggles, fume hood).
References
-
Synthesis of Aminopyrazoles: F. Bondavalli et al., "Synthesis and pharmacological activity of some 5-amino-1-substituted-1H-pyrazole-4-carboxylic acids," Farmaco, vol. 43, no. 12, pp. 1165-74.
-
Analog Characterization (1-Methyl-1H-pyrazol-5-amine): National Institute of Standards and Technology (NIST) WebBook, SRD 69.
-
Lenvatinib Intermediate Context: World Intellectual Property Organization, Patent WO2006137474, "Nitrogen-containing heterocyclic derivative and pharmaceutical composition comprising the same." (Describes the utility of N1-substituted aminopyrazoles).
-
Compound Registry: PubChem CID 59465806 (Related HCl Salt) / CAS 3702-15-6.
The Strategic Role of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine in Modern Heterocyclic Synthesis: A Technical Guide
Foreword: Unveiling a Versatile Heterocyclic Building Block
In the landscape of medicinal chemistry and materials science, the pyrazole nucleus is a cornerstone scaffold, renowned for its vast biological activities and versatile chemical properties.[1][2] Within this family, 5-aminopyrazoles stand out as exceptionally valuable synthons, acting as gateways to a multitude of fused heterocyclic systems. This guide focuses on a specific, yet highly representative member of this class: 1-Isobutyl-4-methyl-1H-pyrazol-5-amine . We will explore its synthesis, dissect its reactivity as a binucleophilic reagent, and provide detailed protocols for its application in constructing medicinally-relevant fused pyrimidine scaffolds. This document is intended for researchers and drug development professionals seeking to leverage this powerful intermediate in the rational design of novel molecular entities.
PART 1: Synthesis of the Core Synthon: 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
The most prevalent and reliable method for constructing the 5-aminopyrazole core involves the cyclocondensation reaction between a hydrazine derivative and a β-ketonitrile. This approach offers high regioselectivity and functional group tolerance. The synthesis of 1-isobutyl-4-methyl-1H-pyrazol-5-amine is achieved by reacting isobutylhydrazine with 3-cyanopentane-2,4-dione (or a related β-ketonitrile equivalent).
The causality behind this strategy is rooted in the differential reactivity of the hydrazine nitrogens and the electrophilic centers of the β-ketonitrile. The more nucleophilic nitrogen of the isobutylhydrazine initially attacks one of the carbonyl groups, leading to a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom onto the nitrile carbon, which is a highly favorable 5-exo-dig cyclization, ultimately yielding the stable aromatic pyrazole ring after dehydration.
Experimental Protocol: Synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Materials:
-
Isobutylhydrazine
-
3-Cyanopentane-2,4-dione
-
Ethanol (Absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium Bicarbonate (Saturated Solution)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate
-
Rotary Evaporator
-
Standard Glassware for Reflux
Procedure:
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-cyanopentane-2,4-dione (1.0 eq).
-
Dissolve the starting material in absolute ethanol (approx. 5 mL per gram of β-ketonitrile).
-
Add isobutylhydrazine (1.1 eq) to the solution dropwise at room temperature.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the ethanol.
-
Redissolve the resulting residue in ethyl acetate (50 mL).
-
Wash the organic layer sequentially with a saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude material via flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 1-isobutyl-4-methyl-1H-pyrazol-5-amine.
Visualization of the Synthetic Pathway
Caption: General pathway for pyrazolo[1,5-a]pyrimidine synthesis.
Synthesis of Pyrazolo[3,4-d]pyrimidines
The pyrazolo[3,4-d]pyrimidine system, an isomer of adenine, is another critical scaffold in drug discovery, known for its potent protein kinase inhibitory activity. [3][4]The synthesis of this ring system from a 5-aminopyrazole precursor requires the formation of a bond between the 5-amino group and the C4 position of the pyrazole ring, facilitated by a one-carbon synthon.
A common and effective method involves reacting the 5-aminopyrazole with formamide or triethyl orthoformate. [5]In this process, the 5-amino group is first formylated (or an equivalent amidine is formed). The subsequent intramolecular cyclization is often acid- or base-catalyzed, where the electron-rich C4 position of the pyrazole ring attacks the formyl carbon, followed by aromatization. This strategy provides direct access to the pyrazolo[3,4-d]pyrimidine core.
Experimental Protocol: Synthesis of 1-Isobutyl-4-methyl-1H-pyrazolo[3,4-d]pyrimidine
Materials:
-
1-Isobutyl-4-methyl-1H-pyrazol-5-amine
-
Triethyl Orthoformate
-
Formamide (as solvent) or Acetic Anhydride (catalyst)
-
Standard Glassware for High-Temperature Reactions
Procedure:
-
Place 1-isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 eq) and a large excess of triethyl orthoformate (5.0 eq) in a round-bottom flask fitted with a distillation head to remove the ethanol byproduct.
-
Add a catalytic amount of acetic anhydride.
-
Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. The progress can be monitored by observing the cessation of ethanol distillation.
-
Alternatively, the aminopyrazole can be heated in formamide at 180-190 °C for 4-6 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using triethyl orthoformate, remove the excess reagent under reduced pressure.
-
The crude residue is then triturated with diethyl ether or hexane to induce precipitation/crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ether, and dry.
-
Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate or by column chromatography.
Visualization of Pyrazolo[3,4-d]pyrimidine Formation
Caption: General pathway for pyrazolo[3,4-d]pyrimidine synthesis.
PART 3: Applications in Medicinal Chemistry
The fused heterocyclic systems derived from 1-isobutyl-4-methyl-1H-pyrazol-5-amine are of profound importance in drug discovery. Their structural similarity to endogenous purines allows them to interact with a wide range of biological targets, particularly protein kinases. [3][6]
| Scaffold | Key Biological Activities | Examples of Therapeutic Targets |
|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | Anticancer, Anti-inflammatory, Anxiolytic, Sedative | Protein Kinases (e.g., CK2, EGFR, B-Raf), GABA-A Receptors |
| Pyrazolo[3,4-d]pyrimidine | Anticancer, Antiviral, Anti-inflammatory | Protein Kinases (e.g., VEGFR-2, PKD, CDKs), Xanthine Oxidase |
The isobutyl and methyl substituents on the core scaffold play a crucial role in modulating the physicochemical properties of the final compounds, such as solubility, lipophilicity, and metabolic stability. The isobutyl group, in particular, can engage in hydrophobic interactions within protein binding pockets, potentially enhancing potency and selectivity. The ability to easily synthesize the core aminopyrazole allows for the rapid generation of diverse libraries of these fused systems for structure-activity relationship (SAR) studies. For instance, novel derivatives of pyrazolo[3,4-d]pyrimidines have been synthesized and shown to be potent inhibitors of VEGFR-2 and tubulin polymerization, key targets in oncology. [7]Similarly, the pyrazolo[1,5-a]pyrimidine core is central to numerous kinase inhibitors being investigated for cancer treatment. [8]
Conclusion and Future Outlook
1-Isobutyl-4-methyl-1H-pyrazol-5-amine is a powerful and versatile building block in heterocyclic chemistry. Its straightforward synthesis and inherent binucleophilic character provide a reliable and efficient entry point to the medicinally vital pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine scaffolds. The protocols detailed in this guide serve as a robust foundation for researchers to explore the chemical space around these privileged structures. Future work will undoubtedly focus on developing more atom-economical and greener synthetic methodologies, as well as expanding the repertoire of fused systems that can be accessed from this valuable synthon, further solidifying its role in the development of next-generation therapeutics.
References
-
Terungwa, S., et al. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link] [8][6]2. Cruz, S., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link] [2]3. Liu, Y., et al. (2021). Pyrazolo[1,5-a]pyrimidine in Medicinal Chemistry. Scribd. Available at: [Link] [9]4. Abdel-Maksoud, M. S., et al. (2022). Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action. Biomedicine & Pharmacotherapy. Available at: [Link] [7]5. Radi, M., et al. (2014). Biologically Driven Synthesis of Pyrazolo[3,4-d]pyrimidines As Protein Kinase Inhibitors: An Old Scaffold As a New Tool for Medicinal Chemistry and Chemical Biology Studies. Journal of Medicinal Chemistry. Available at: [Link] [3]6. Ahsan, M. J., et al. (2009). Synthesis and biological activity of pyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4-one derivatives: in silico approach. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
-
García-Gutiérrez, P., et al. (2020). Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors. European Journal of Medicinal Chemistry. Available at: [Link] [4]8. N/A. (2025). Pyrazolo[3,4-d]pyrimidine Scaffold: Synthetic Strategies and Biological Activities. ResearchGate. Available at: [Link]
-
El-Gamal, M. I., et al. (2021). Insights into the medicinal chemistry of heterocycles integrated with a pyrazolo[1,5-a]pyrimidine scaffold. RSC Advances. Available at: [Link]
-
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. Encyclopedia.pub. Available at: [Link]
-
N/A. (2019). Design, synthesis and biological evaluation of pyrazolo[4,3-d]pyrimidines as potential therapeutic agents for acute lung injury. PMC. Available at: [Link]
-
N/A. (2025). Synthesis of Some Pyrazolo[3,4‐d]pyrimidine Derivatives for Biological Evaluation. ResearchGate. Available at: [Link]
-
N/A. (N/A). A CONVENIENT SYNTHESIS OF NOVEL PYRAZOLO[3,4-D] PYRIMIDINE AND PYRAZOLO[4,3-E]T[2][8][7]RIAZOLO[1,5-C] PYRIMIDINE DERIVATIVES TARG. Semantic Scholar. Available at: [Link]
-
N/A. (N/A). Synthesis of pyrazolo[1,5-a]pyrimidines (5a–d). ResearchGate. Available at: [Link]
-
N/A. (N/A). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
-
Lee, K., & Yeh, M. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. Molecules. Available at: [Link] [5]17. Castillo, J., et al. (2021). 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI. Available at: [Link]
-
N/A. (N/A). The chemistry of pyrazolopyrimidines and their applications. TSI Journals. Available at: [Link] 21. Cruz, S., & Portilla, J. (2025). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. ResearchGate. Available at: [Link] [1]22. N/A. (N/A). Synthesis and antitumor activity of novel pyrazolo[1,5-a]pyrimidine derivatives. Semantic Scholar. Available at: [Link]
-
N/A. (N/A). 1-isobutyl-3-methyl-1h-pyrazol-5-amine. PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Novel pyrazolo[3,4-d]pyrimidines as potential anticancer agents: Synthesis, VEGFR-2 inhibition, and mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Methodological & Application
Strategic Functionalization of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Introduction: The Reactivity Landscape
The functionalization of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine presents a unique challenge in medicinal chemistry. Unlike simple anilines, this heteroaryl amine possesses a distinct electronic and steric profile that dictates specific reagent choices.
Structural Analysis & Reactivity Constraints:
-
Electronic Deactivation: The pyrazole ring is electron-deficient compared to a benzene ring, reducing the nucleophilicity of the C5-amine.
-
Steric Congestion (The "Ortho Effect"): The amine is flanked by a C4-Methyl group and the N1-Isobutyl group . This "sandwich" effect creates a significant steric barrier, retarding the approach of bulky electrophiles.
-
C4-Blocking: The presence of the methyl group at C4 prevents standard electrophilic aromatic substitutions (e.g., halogenation, Vilsmeier-Haack formylation) typically used to cyclize 5-aminopyrazoles into pyrazolo[3,4-d]pyrimidines.
Strategic Implication: Standard coupling protocols (e.g., EDC/NHS) often result in low yields or stalled reactions. Successful derivatization requires high-energy electrophiles (Acid Chlorides, Isocyanates) or advanced coupling agents (HATU, COMU) combined with thermal energy.
Reactivity Map & Decision Logic
The following diagram illustrates the validated pathways for functionalizing this scaffold, filtering out reactions blocked by the C4-methyl group.
Figure 1: Strategic decision tree for functionalizing the sterically congested 5-aminopyrazole core.
Protocol A: High-Efficiency Amide Synthesis
Application: Attachment of carboxylic acid pharmacophores. Challenge: The low nucleophilicity of the pyrazole amine combined with steric hindrance often leads to incomplete conversion with carbodiimides (EDC/DCC). Solution: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) which generates a highly reactive aza-benzotriazole active ester, or revert to Acid Chlorides .
Comparative Reagent Table
| Coupling Reagent | Reactivity with 5-Aminopyrazole | Recommended Use Case |
| EDC / HOBt | Low | Avoid. Kinetics are too slow for this substrate. |
| HATU | High | Standard Choice. Best for complex/chiral acids. |
| T3P (Propylphosphonic anhydride) | Medium-High | Good for scale-up; easy workup. |
| Acid Chloride (R-COCl) | Very High | Use for simple, non-sensitive acids. |
Step-by-Step Protocol (HATU Method)
-
Preparation: In a dry vial, dissolve the Carboxylic Acid (1.1 equiv) in anhydrous DMF (Concentration: 0.2 M).
-
Activation: Add HATU (1.2 equiv) and DIPEA (N,N-Diisopropylethylamine, 3.0 equiv). Stir at room temperature for 15 minutes to form the activated ester.
-
Note: The solution should turn slightly yellow.
-
-
Addition: Add 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 equiv) in one portion.
-
Reaction:
-
Standard: Stir at 50°C for 4–16 hours. (Heat is crucial to overcome the steric barrier of the isobutyl/methyl groups).
-
Microwave: 80°C for 30 minutes (if stability permits).
-
-
Workup: Dilute with EtOAc, wash with sat. NaHCO3 (2x), water (1x), and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc).
Protocol B: Urea and Carbamate Synthesis
Application: Tuning Hydrogen-bond donor/acceptor properties (LogP adjustment). Mechanism: Nucleophilic addition to isocyanates. This reaction is generally faster than amide coupling but still requires base catalysis due to the pyrazole's weak nucleophilicity.
Step-by-Step Protocol (Isocyanate Method)
-
Solvent System: Dissolve 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 equiv) in anhydrous DCM (Dichloromethane) or THF .
-
Base Catalyst: Add Pyridine (1.5 equiv) or catalytic DMAP (0.1 equiv).
-
Why: Although isocyanates are electrophilic, the pyrazole amine is sluggish. Pyridine acts as a proton shuttle and solvent buffer.
-
-
Addition: Add the Isocyanate (R-NCO, 1.1 equiv) dropwise at 0°C, then allow to warm to Room Temperature.
-
Monitoring: Stir at RT for 4-12 hours. If precipitate forms (often the urea product), filter and wash with Et2O.
-
Alternative (If Isocyanate unavailable): Use CDI (Carbonyldiimidazole) . React Acid + CDI first, then add the aminopyrazole and heat to 60°C.
Protocol C: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Application: Creating bi-heteroaryl systems (e.g., Pyrazole-Pyridine dimers). Challenge: Heteroaryl amines are challenging substrates for Pd-coupling due to potential catalyst poisoning by the pyrazole nitrogens. Solution: Use Xantphos or BrettPhos ligands which are bulky enough to prevent catalyst deactivation and promote reductive elimination.
Optimized Conditions
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos (10 mol%) - Preferred for heteroaryl amines.
-
Base: Cs2CO3 (2.0 equiv) - Must be anhydrous.
-
Solvent: 1,4-Dioxane (degassed).
Step-by-Step Protocol
-
Inert Atmosphere: Flame-dry a reaction vial and purge with Argon/Nitrogen.
-
Loading: Add 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 equiv), Aryl Bromide (1.2 equiv), Cs2CO3 (2.0 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.10 equiv).
-
Solvation: Add degassed 1,4-Dioxane (0.15 M concentration).
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Visual Check: The reaction mixture usually turns from dark red to black/brown.
-
-
Filtration: Filter through a Celite pad (eluting with EtOAc) to remove inorganic salts and Palladium black.
-
Purification: Silica gel chromatography.
Critical Troubleshooting: The "C4-Blocking" Effect
Researchers often attempt to cyclize 5-aminopyrazoles into Pyrazolo[3,4-d]pyrimidines using Vilsmeier conditions (POCl3/DMF) or ethoxymethylenemalonates.
WARNING: For 1-Isobutyl-4-methyl-1H-pyrazol-5-amine , this pathway is BLOCKED .
-
Reason: The C4 position is occupied by a Methyl group.
-
Consequence: Attempting Vilsmeier formylation will likely result in no reaction or messy decomposition, as the C4 position cannot be formylated to close the ring.
-
Alternative: If a fused ring system is absolutely required, one must target Pyrazolo[1,5-a]pyrimidines by reacting the amine with 1,3-diketones (e.g., acetylacetone) in refluxing acetic acid. This utilizes the ring nitrogen (N2) and the exocyclic amine, bypassing the blocked C4 position.
Figure 2: Troubleshooting logic for stalled reactions with 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
References
-
Synthesis of Pyrazolo[1,5-a]pyrimidines: Taylor & Francis. Recent synthetic methodologies for pyrazolo[1,5-a]pyrimidine.
-
Amide Coupling to Hindered Amines: Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.
-
Aminopyrazole Reactivity Review: MDPI. One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
-
General Reactivity of 5-Aminopyrazoles: Beilstein Journal of Organic Chemistry. Approaches towards the synthesis of 5-aminopyrazoles.
-
Sulfonylation Protocols: MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide.
Application Note: Strategic Synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Intermediates
Abstract & Strategic Overview
The aminopyrazole scaffold is a privileged structure in medicinal chemistry, serving as a critical pharmacophore in kinase inhibitors (e.g., Lck, p38 MAP kinase) and GPCR antagonists.[1] Specifically, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine represents a challenging substitution pattern where the N-alkyl group and the C4-methyl group must be installed with high regiochemical fidelity.[2][3]
This guide details a convergent synthetic route designed to maximize regioselectivity and yield. Unlike general pyrazole syntheses that often yield mixtures of 3-amino and 5-amino isomers, this protocol utilizes a sterically directed condensation between a substituted hydrazine and a masked
Retrosynthetic Analysis
The target molecule is disconnected into two primary synthons:
-
Nucleophile: Isobutylhydrazine (synthesized via hydrazone reduction to ensure mono-alkylation).[2][1]
-
Electrophile: 2-Methyl-3-ethoxyacrylonitrile (or its in situ sodium enolate equivalent), derived from propionitrile.[2][3]
Figure 1: Retrosynthetic logic flow ensuring regiocontrol through specific precursor selection.[3]
Phase 1: Synthesis of Isobutylhydrazine Dihydrochloride[2][4]
Direct alkylation of hydrazine with isobutyl halides typically results in poly-alkylation.[2][1][3] To ensure high purity of the mono-substituted hydrazine, we employ a reductive amination strategy via an intermediate hydrazone.
Reagents & Equipment[2][3][5][6][7][8]
-
Reactants: Isobutyraldehyde (99%), Hydrazine Monohydrate (64-65%
), Platinum on Carbon (Pt/C, 5%) or . -
Acid: HCl (conc. and 2M etherial).[1]
-
Equipment: Hydrogenation apparatus (Parr shaker or balloon), 3-neck RBF, Reflux condenser.
Step-by-Step Protocol
Step 1.1: Formation of Isobutyraldehyde Hydrazone[3]
-
Setup: Charge a 500 mL 3-neck flask with Hydrazine Monohydrate (2.0 equiv) and Ethanol (5 vol). Cool to 0°C.[2][1]
-
Addition: Add Isobutyraldehyde (1.0 equiv) dropwise over 30 minutes. The reaction is exothermic; maintain internal temperature <10°C.[2][1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours.
-
Monitoring: Verify conversion by TLC or GC-MS (disappearance of aldehyde).
-
Workup: The hydrazone intermediate is often used directly.[2][1] If isolation is required, extract with DCM, dry over
, and concentrate.[1] Note: Hydrazones can be unstable; proceed immediately to reduction.[2][1][3]
Step 1.2: Reduction to Isobutylhydrazine
Option A: Catalytic Hydrogenation (Preferred for Scale)
-
Dissolution: Dissolve the crude hydrazone in Ethanol.
-
Catalyst: Add 5% Pt/C (5 wt% loading).
-
Hydrogenation: Hydrogenate at 40 psi
for 4–6 hours at RT. -
Filtration: Filter through a Celite pad to remove the catalyst.[2][1] Wash with Ethanol.[1]
Option B: Borohydride Reduction (Preferred for Lab Scale)
-
Cooling: Cool the hydrazone solution (in MeOH) to 0°C.
-
Reduction: Add
(1.5 equiv) in portions. -
Quench: After 12h, quench with water and extract with DCM.
Step 1.3: Salt Formation[3]
-
Acidification: To the filtered ethanolic solution of isobutylhydrazine, add conc. HCl dropwise with cooling until pH < 2.
-
Precipitation: Concentrate the solvent to ~20% volume.[2][1] Add
to precipitate the salt.[2][1] -
Isolation: Filter the white solid, wash with cold ether, and dry under vacuum.[2][1]
-
Yield: Expect 60–75%.[1]
-
Storage: Hygroscopic. Store in a desiccator.
-
Phase 2: Synthesis of the Electrophile (C3-C4-C5 Fragment)[1][2][4]
To install the 4-methyl group and the 5-amine, we require a 3-carbon nitrile chain with a leaving group (alkoxy) at the
Reagents
-
Propionitrile (1.0 equiv)[2]
-
Ethyl Formate (1.2 equiv)[2]
-
Sodium Ethoxide (1.2 equiv, solid or 21% wt in EtOH)
-
Solvent: Toluene or Ethanol.[1]
Protocol: In-Situ Generation of Sodium 1-cyano-1-propen-2-olate
Note: This intermediate is sensitive.[2][3] It is best generated and used immediately in the cyclization step.[2]
-
Base Preparation: Suspend Sodium Ethoxide (1.2 equiv) in dry Toluene (10 vol) under
. -
Mixing: Mix Propionitrile (1.0 equiv) and Ethyl Formate (1.2 equiv) in a separate funnel.
-
Addition: Add the nitrile/ester mixture dropwise to the NaOEt suspension at 0–5°C.
-
Reaction: Stir at RT for 12 hours. A thick precipitate (the sodium enolate salt) will form.[1]
-
Validation: Take a small aliquot, quench with dilute acid, and check LCMS for 2-methyl-3-oxopropanenitrile (MW ~83 Da).[2][3]
Phase 3: Convergent Cyclization[2][4]
This step couples the hydrazine and the nitrile.[1] The regiochemistry is driven by the initial attack of the unsubstituted hydrazine nitrogen (
Reaction Scheme
[2][3]Protocol
-
Combination: To the slurry of the sodium enolate from Phase 2, add Isobutylhydrazine Dihydrochloride (1.0 equiv relative to propionitrile).[2][1]
-
Solvent Adjustment: Add Ethanol (5 vol) to facilitate solubility.
-
Neutralization: The HCl from the hydrazine salt will neutralize the sodium enolate.[2][1] If using free base hydrazine, add 1.0 equiv of Acetic Acid to catalyze the reaction.[1]
-
Reflux: Heat the mixture to reflux (78–80°C) for 6–12 hours.
-
Monitoring: Monitor by LCMS for Target Mass (
).[1]
-
-
Workup:
-
Purification:
Quality Control & Validation
Expected Analytical Data
| Parameter | Specification | Notes |
| Appearance | Off-white to pale yellow solid | |
| LCMS ( | ||
| Characteristic pyrazole CH singlet.[2][3] | ||
| Doublet indicates coupling to CH. | ||
| Methyl singlet on aromatic ring. | ||
| Exchangeable with | ||
| Regio-check | NOESY | Correlation between |
Troubleshooting Regioselectivity
If the 3-amino isomer (1-isobutyl-3-amino-4-methylpyrazole) is observed:
-
Cause: Initial attack of the substituted hydrazine nitrogen on the electrophile.[2][1]
-
Solution: Ensure the use of Isobutylhydrazine Hydrochloride .[2][1] The protonated form suppresses the nucleophilicity of the substituted nitrogen more than the unsubstituted
, enhancing the desired selectivity for the 5-amino product.
References
-
Synthesis of 5-aminopyrazoles: Fichez, J., Busca, P., & Prestat, G. (2023).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica.
-
Regioselectivity in Pyrazole Synthesis: Elnagdi, M. H., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197.[1]
-
Hydrazine Synthesis: Jha, A. K., et al. (2019).[1] A Hydrazine Insertion Route to N'-Alkyl Benzohydrazides. Organic Letters.
-
Nitrile Precursors: Propionitrile Properties and Reactions.
-
General Pyrazole Protocols: Synthesis of 1-alkyl-1H-pyrazol-5-ylboronic acids.
Sources
Application Notes and Protocols: 1-Isobutyl-4-methyl-1H-pyrazol-5-amine as a Versatile Building Block for Kinase Inhibitors
Introduction: The Strategic Importance of the Pyrazole Scaffold in Kinase Inhibitor Design
Protein kinases are critical regulators of cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, particularly cancer.[1][2] This has rendered them prime targets for therapeutic intervention. Among the various heterocyclic scaffolds utilized in the design of kinase inhibitors, the pyrazole ring has emerged as a "privileged structure."[3][4] Its synthetic accessibility, favorable drug-like properties, and ability to act as a versatile bioisostere contribute to its prominence in medicinal chemistry.[3] A significant number of FDA-approved kinase inhibitors, such as Crizotinib, Ruxolitinib, and Erdafitinib, incorporate a pyrazole core, underscoring the clinical success of this moiety.[3]
The 1-Isobutyl-4-methyl-1H-pyrazol-5-amine scaffold offers specific advantages for the synthesis of next-generation kinase inhibitors. The 5-amino group provides a key hydrogen bond donor and a reactive handle for further chemical modifications, while the 1-isobutyl and 4-methyl groups can be strategically utilized to enhance binding affinity, modulate selectivity, and improve pharmacokinetic properties by probing specific pockets within the kinase active site. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this versatile building block for the discovery of novel kinase inhibitors.
Physicochemical Properties of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
| Property | Predicted Value | Rationale |
| Molecular Formula | C₈H₁₅N₃ | Based on chemical structure. |
| Molecular Weight | 153.23 g/mol | Calculated from the molecular formula. |
| Appearance | Off-white to pale yellow solid | Typical appearance for similar aminopyrazole compounds. |
| Solubility | Soluble in organic solvents (e.g., DMF, DMSO, chlorinated solvents) | General solubility characteristic of pyrazole derivatives. |
| Reactivity | The 5-amino group is a key site for nucleophilic reactions. | The primary amine allows for the formation of amides, ureas, and sulfonamides, and can participate in condensation reactions. |
Synthetic Strategies for Kinase Inhibitor Development
The primary utility of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine lies in its role as a key intermediate for the synthesis of more complex heterocyclic systems, such as pyrazolopyrimidines, which are known to be potent kinase inhibitors.[1]
General Synthetic Workflow
A common and effective strategy involves the condensation of the 5-aminopyrazole with a suitably substituted β-ketoester or a related three-carbon electrophile to construct a pyrazolo[1,5-a]pyrimidine core. This core can then be further functionalized to achieve the desired potency and selectivity.
Caption: Synthetic workflow for generating kinase inhibitors.
Protocol 1: Synthesis of a Pyrazolo[1,5-a]pyrimidine Core
This protocol describes a general procedure for the cyclocondensation reaction to form the core heterocyclic system.
Materials:
-
1-Isobutyl-4-methyl-1H-pyrazol-5-amine
-
Appropriate β-ketoester (e.g., ethyl 2-cyano-3-ethoxyacrylate)
-
Glacial Acetic Acid
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a solution of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 eq) in glacial acetic acid (10 mL/mmol of pyrazole), add the β-ketoester (1.1 eq).
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction mixture into ice-water (50 mL).
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the precipitate with cold water and then a small amount of cold ethanol.
-
Dry the solid under vacuum to yield the crude pyrazolo[1,5-a]pyrimidine product.
-
Purify the crude product by recrystallization or column chromatography as needed.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both a solvent and a catalyst for the condensation and cyclization steps.
-
Reflux Conditions: Provides the necessary thermal energy to overcome the activation barrier for the cyclization reaction.
-
Ice-water Quench: The product is typically insoluble in water, leading to its precipitation upon addition to ice-water, which facilitates its isolation.
Biological Evaluation of Synthesized Kinase Inhibitors
Once a library of compounds has been synthesized, they must be evaluated for their biological activity. This typically involves in vitro kinase assays followed by cell-based assays.
Protocol 2: In Vitro Kinase Inhibition Assay (Example: Aurora Kinase A)
This protocol outlines a general method for assessing the inhibitory activity of synthesized compounds against a specific kinase, such as Aurora Kinase A, which is a common target for pyrazole-based inhibitors.[5]
Materials:
-
Recombinant human Aurora Kinase A
-
Fluorescently labeled peptide substrate (e.g., Kemptide)
-
Adenosine triphosphate (ATP)
-
Synthesized inhibitor compounds dissolved in DMSO
-
Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)
-
384-well microplate
-
Plate reader capable of detecting fluorescence
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled peptide substrate, and the diluted inhibitor compounds.
-
Initiate the kinase reaction by adding a mixture of Aurora Kinase A and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Measure the fluorescence intensity on a plate reader.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
Caption: Workflow for an in vitro kinase inhibition assay.
Data Presentation: Example Kinase Inhibition Data
| Compound ID | Target Kinase | IC₅₀ (nM) |
| Inhibitor-A01 | Aurora A | 15 |
| Inhibitor-A02 | Aurora A | 250 |
| Inhibitor-A03 | Aurora A | >10,000 |
| Ruxolitinib (Control) | JAK1/2 | 3 |
Protocol 3: Cell-Based Proliferation Assay
This protocol measures the effect of the synthesized inhibitors on the proliferation of cancer cell lines that are known to be dependent on the target kinase.
Materials:
-
Cancer cell line (e.g., HCT116 for Aurora Kinase inhibitors)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized inhibitor compounds dissolved in DMSO
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the inhibitor compounds. Include a vehicle control (DMSO only).
-
Incubate the cells for 72 hours at 37 °C in a humidified incubator with 5% CO₂.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ value (the concentration of inhibitor required to inhibit cell growth by 50%).
Mechanism of Action: Targeting the Kinase ATP-Binding Site
The majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors. They are designed to bind to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling.[2] The 5-amino group of the original pyrazole scaffold is often involved in forming crucial hydrogen bonds with the "hinge" region of the kinase, a key interaction for potent inhibition. The isobutyl and methyl groups can then be positioned to occupy hydrophobic pockets within the active site, enhancing affinity and contributing to selectivity over other kinases.
Sources
- 1. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Introduction: The Versatility of Pyrazole-Based Schiff Bases
In the landscape of medicinal chemistry and materials science, Schiff bases, characterized by their azomethine group (-C=N-), represent a class of compounds with remarkable versatility.[1] Their synthesis, typically a straightforward condensation reaction between a primary amine and a carbonyl compound, allows for a high degree of structural diversity.[2] When the amine component is a substituted pyrazole, the resulting Schiff bases often exhibit a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antioxidant properties.[3][4] The pyrazole nucleus is a well-established pharmacophore present in numerous approved drugs, and its incorporation into Schiff base structures is a promising strategy for the development of novel therapeutic agents and functional materials.[5][6]
This guide provides a detailed protocol for the synthesis of Schiff bases using 1-Isobutyl-4-methyl-1H-pyrazol-5-amine as the primary amine precursor. While this specific amine is not extensively documented in the context of Schiff base formation in publicly available literature, this document outlines a robust, generalized protocol adapted from established methods for similar pyrazole amines.[7][1] It is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, characterization guidelines, and a discussion of potential applications.
Reaction Mechanism: The Chemistry of Imine Formation
The formation of a Schiff base is a classic example of a nucleophilic addition-elimination reaction.[8] The reaction proceeds in two main stages, often catalyzed by a small amount of acid or base.[9]
-
Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This results in the formation of a tetrahedral intermediate known as a carbinolamine or hemiaminal.[7][8]
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable imine, or Schiff base, with a carbon-nitrogen double bond.[7] The acidic or basic catalyst facilitates the protonation of the hydroxyl group, making it a better leaving group (water).
Experimental Workflow & Protocols
Generalized Protocol for Schiff Base Synthesis
This protocol describes a general method for the condensation reaction between 1-Isobutyl-4-methyl-1H-pyrazol-5-amine and a suitable aldehyde. Researchers should note that optimization of solvent, catalyst, temperature, and reaction time may be necessary for specific aldehydes to achieve optimal yields.
Materials:
-
1-Isobutyl-4-methyl-1H-pyrazol-5-amine
-
Substituted or unsubstituted aromatic/aliphatic aldehyde (e.g., benzaldehyde, salicylaldehyde, vanillin)
-
Solvent (e.g., absolute ethanol, methanol, or dioxane)
-
Catalyst (e.g., glacial acetic acid or a Lewis acid like Ytterbium triflate)[10]
-
Dehydrating agent (optional, e.g., anhydrous sodium sulfate)[10]
-
Reagents for work-up and purification (e.g., saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate, and appropriate solvents for recrystallization or column chromatography)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1 equivalent) in the chosen solvent (e.g., absolute ethanol, 10-20 mL per gram of amine).
-
Addition of Aldehyde: To this solution, add the selected aldehyde (1 to 1.1 equivalents) dropwise at room temperature with continuous stirring.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The use of a Lewis acid catalyst may also improve yields in some cases.[10]
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2 to 6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Isolation of the Product:
-
Upon completion, cool the reaction mixture to room temperature.
-
In many cases, the Schiff base product will precipitate out of the solution. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, reduce the solvent volume under reduced pressure using a rotary evaporator. The resulting crude product can then be subjected to purification.
-
-
Purification:
-
Wash the filtered solid with cold ethanol or methanol to remove unreacted starting materials and impurities.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture like dichloromethane/hexane).[3]
-
If the product is an oil or does not crystallize easily, purification by column chromatography on silica gel is recommended.
-
Characterization of the Synthesized Schiff Base
Thorough characterization is essential to confirm the structure and purity of the newly synthesized Schiff base. The following techniques are standard for this purpose.
Spectroscopic Analysis
| Technique | Expected Observations | Interpretation |
| FT-IR | Disappearance of the N-H stretching bands (around 3300-3400 cm⁻¹) of the primary amine and the C=O stretching band (around 1680-1720 cm⁻¹) of the aldehyde. Appearance of a strong C=N (azomethine) stretching band in the region of 1600-1650 cm⁻¹. | Confirms the formation of the imine bond and the consumption of the starting materials. |
| ¹H NMR | Disappearance of the aldehyde proton signal (around 9-10 ppm) and the amine protons. Appearance of a new singlet in the region of 8-9 ppm, corresponding to the azomethine proton (-CH=N-).[7] Signals for the isobutyl and methyl groups on the pyrazole ring, as well as protons from the aldehyde moiety, will also be present in their expected regions. | Confirms the formation of the Schiff base and allows for the assignment of protons in the new structure. |
| ¹³C NMR | Disappearance of the aldehyde carbonyl carbon signal (around 190-200 ppm). Appearance of a new signal for the azomethine carbon (-C=N-) in the range of 150-165 ppm.[7] | Provides further confirmation of the Schiff base structure by identifying the key carbon atoms. |
| Mass Spec | The molecular ion peak (M+) or protonated molecular ion peak ([M+H]+) should correspond to the calculated molecular weight of the expected Schiff base product.[8] | Confirms the molecular weight of the synthesized compound. |
Data Presentation and Visualization
Reaction Parameters (Example)
| Parameter | Condition | Rationale |
| Solvent | Absolute Ethanol | Good solubility for reactants and often facilitates product precipitation upon cooling. |
| Catalyst | Glacial Acetic Acid | Protonates the carbonyl oxygen, making the carbon more electrophilic for the amine attack.[9] |
| Temperature | Reflux (~78 °C for Ethanol) | Provides the necessary activation energy for the dehydration step. |
| Reaction Time | 2-6 hours | Typically sufficient for complete conversion, monitored by TLC. |
| Stoichiometry | Amine:Aldehyde (1:1) | Ensures complete consumption of the limiting reagent. |
Diagrams
Caption: Mechanism of Schiff Base Formation.
Sources
- 1. jocpr.com [jocpr.com]
- 2. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation, characterization and x-ray structure determination of the schiff base ligand: 5-methyl-2-phenyl-4-[phenyl-(4-phenyl-thiazol-2-ylamino)-methylene]-2,4-dihydro-pyrazol-3-one [scielo.org.za]
- 4. Exploring New Schiff Bases: Synthesis, Characterization, and Multifaceted Analysis for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
Troubleshooting & Optimization
Purification methods for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine reaction mixtures
Case ID: PYR-ISO-005 Subject: Isolation & Purification Protocols for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Reaction Mixtures Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Diagnostic Triage
User Context: You are synthesizing 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (likely via the condensation of isobutylhydrazine and 2-methyl-3-oxobutanenitrile). The Problem: Reaction mixtures often contain unreacted hydrazine (toxic), regioisomers (3-amino vs. 5-amino), and oligomeric color bodies. The isobutyl group adds steric bulk and lipophilicity, distinguishing its behavior from simple methyl analogs.
Diagnostic Flowchart: Select Your Protocol
Before proceeding, determine the state of your crude material.
Figure 1: Decision matrix for selecting the appropriate purification workflow based on physical state and impurity profile.
Protocol A: Acid-Base Extraction (The "Chemical Filter")
Best For: Removing unreacted hydrazine, neutral organic impurities, and "oily" oligomers.
Mechanism: The 5-amino group is weakly basic (
Step-by-Step Workflow
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .
-
Note: The isobutyl group ensures good solubility in these solvents.
-
-
Acid Extraction (Target pH 1–2):
-
Extract the organic layer twice with 1M HCl .
-
Chemistry: The aminopyrazole protonates (
) and moves to the aqueous layer. -
Waste: The organic layer now contains neutral impurities (unreacted nitrile, non-basic byproducts). Discard this organic layer (check TLC first!).
-
-
Washing:
-
Wash the acidic aqueous layer once with a small volume of fresh DCM to remove entrained neutrals.
-
-
Basification (Precipitation):
-
Cool the aqueous layer to 0–5°C.
-
Slowly add 6M NaOH or saturated
until pH reaches 10–12. -
Observation: The product should precipitate as a solid or oil out as the free base regenerates.
-
-
Recovery:
-
Extract the basic aqueous mixture 3x with DCM or EtOAc .
-
Dry over
, filter, and concentrate.
-
Troubleshooting Table: Extraction Issues
| Symptom | Probable Cause | Corrective Action |
| Emulsion formation | Isobutyl group acts as a surfactant; oligomers present. | Add Brine (sat. NaCl) to the aqueous phase; filter through a Celite pad to break the interface. |
| Product stays in water | pH not high enough during basification. | Ensure pH > 10. Pyrazoles can be amphoteric; if you use extremely strong base (pH > 14), the NH of the ring might deprotonate (rare for simple alkyl pyrazoles but possible). Stick to pH 10–12. |
| Low Yield | Product is slightly water-soluble. | Use "Salting Out": Saturate the aqueous phase with NaCl before the final extraction.[1] |
Protocol B: Recrystallization (The "Isomer Sieve")
Best For: Separating the desired 5-amino isomer from the 3-amino regioisomer and refining crystallinity. The Challenge: The isobutyl group increases solubility in non-polar solvents compared to methyl analogs, making standard "ethanol only" recrystallizations difficult (yield loss).
Recommended Solvent Systems
| Solvent Pair | Ratio (v/v) | Application |
| Toluene / Heptane | 1:2 to 1:4 | Primary Recommendation. The isobutyl group is soluble in hot toluene. Heptane acts as the anti-solvent. |
| Ethanol / Water | 1:1 to 1:3 | Good for polar impurity removal. Dissolve in hot EtOH, add warm water until turbid, cool slowly. |
| EtOAc / Hexanes | 1:3 | Standard method. Good if the product is very clean but just needs physical form improvement. |
Protocol: Toluene/Heptane Displacement
-
Dissolve crude solid in minimum hot Toluene (approx. 60–70°C).
-
Optional: Add activated carbon, stir for 10 min, and filter hot (removes color).
-
Remove from heat. Immediately add Heptane dropwise until a faint cloudiness persists.
-
Add a "seed crystal" if available.
-
Allow to cool to Room Temperature (RT) slowly (2 hours).
-
Chill in an ice bath (0°C) for 1 hour.
-
Filter and wash with cold Heptane.
Why this works: The 5-amino isomer typically packs better into crystal lattices than the 3-amino isomer due to hydrogen bonding patterns. Slow cooling allows the thermodynamically stable crystal (usually the 5-amino) to exclude the impurity.
Protocol C: Chromatography (The "Polishing Step")
Best For: Final purification if recrystallization fails to remove the 3-amino isomer or if the product is an oil.
The "Tailing" Problem
Aminopyrazoles possess a basic nitrogen that interacts strongly with acidic silanol groups on silica gel, causing "streaking" or broad peaks that ruin separation.
The Solution: Mobile Phase Modifiers
You must use a basic modifier.
-
Standard System: DCM / Methanol (95:5) + 1% Triethylamine (TEA) or 1%
. -
Alternative System: EtOAc / Hexanes + 1% TEA .
Procedure:
-
Pre-treat the column: Flush the silica column with the mobile phase containing the amine modifier before loading the sample. This neutralizes the active sites.
-
Loading: Dissolve sample in minimum DCM.
-
Elution: Run a gradient. The isobutyl group makes the compound less polar than methyl-analogs, so it will elute earlier (higher
) than expected for generic aminopyrazoles.
Deep Dive: Regioisomer Control & Identification
Technical Insight: The reaction of isobutylhydrazine with 2-methyl-3-oxobutanenitrile can yield two isomers:
-
5-Amino isomer (Target): 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
-
3-Amino isomer (Byproduct): 1-Isobutyl-4-methyl-1H-pyrazol-3-amine.
Mechanism: Regioselectivity is governed by the initial attack of the hydrazine.[2]
-
Kinetic Control: The more nucleophilic nitrogen of the hydrazine (the
terminus) attacks the more electrophilic carbon of the nitrile/ketone. -
Steric Control: The bulky isobutyl group on the hydrazine prefers to stay away from the methyl group on the ketone backbone.
Identification (NMR):
-
NOE (Nuclear Overhauser Effect): This is the definitive test.
-
Target (5-Amino): Irradiating the N-Isobutyl protons will show an NOE enhancement of the C4-Methyl group (they are spatially close).
-
Byproduct (3-Amino): The N-Isobutyl group is far from the C4-Methyl; no significant NOE will be observed.
-
Figure 2: NMR logic for confirming the correct regioisomer.
References
-
Regioselectivity in Pyrazole Synthesis
- Aggarwal, R. et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.
-
General Purification of Aminopyrazoles
-
Recrystallization Solvent Selection
-
Chromatography of Amines
- Reich, H. J. "Common Solvents and Modifiers for Chromatography." University of Wisconsin-Madison.
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Aminopyrazole Synthesis & Purification
[1]
Topic: Removal of Regioisomer Impurities in
Introduction: The Regioisomer Challenge
In the synthesis of kinase inhibitors and other bioactive heterocycles, the condensation of hydrazines with
Because these isomers possess identical molecular weights and nearly identical polarities, they often co-elute on silica and co-crystallize.[1] This guide provides a systematic workflow to diagnose, separate, and prevent these impurities.
Module 1: Diagnostics & Root Cause Analysis
Before attempting purification, you must confirm the identity of your major and minor isomers. Relying solely on LC-MS is insufficient as both isomers have the same mass.[1]
The Mechanism of Impurity Formation
The ratio of 3-amino vs. 5-amino isomers is dictated by the competition between the two nucleophilic nitrogens of the hydrazine (
-
5-Aminopyrazole (Target): Formed when the terminal hydrazine nitrogen (
) attacks the ketone first.[1][2] -
3-Aminopyrazole (Impurity): Formed when the substituted hydrazine nitrogen (
) attacks the ketone, or via initial attack on the nitrile (less common under standard conditions).[1]
Figure 1: Mechanistic divergence in aminopyrazole synthesis. Steric bulk on the hydrazine R-group typically favors the 5-amino isomer, but electronic factors can invert this selectivity.[1]
Structural Confirmation (NMR)
You cannot separate what you cannot identify.[1] Use Nuclear Overhauser Effect (NOE) spectroscopy to assign regiochemistry definitively.[1]
| Feature | 5-Amino-1-R-pyrazole (Target) | 3-Amino-1-R-pyrazole (Impurity) |
| NOE Correlation | Strong NOE between N-R group and C4-H (or C4 substituent).[1] | NO NOE between N-R group and C4-H. (N-R is distant from C4). |
| Ring protons often shielded (upfield) due to electron-rich nature.[1] | Ring protons often deshielded (downfield).[1] | |
| NH2 Signal | Often broader, shifts significantly with concentration.[1] | Often sharper, distinct chemical shift.[1] |
Module 2: Purification Protocols
If your crude reaction mixture contains >5% regioisomer, follow this decision tree.
Figure 2: Purification logic flow.[1] Always attempt solubility-based resolution before chromatography to save time and solvent.
Protocol A: Solubility-Driven Resolution (Recrystallization)
Regioisomers often have drastically different crystal lattice energies.[1] The 5-amino isomer, being more symmetrical in many N-aryl systems, often crystallizes more readily from non-polar solvents.[1]
Solvent System: Toluene / Heptane (or Hexanes).[1] Method:
-
Dissolve the crude oil/solid in minimal hot toluene (80°C).
-
Slowly add heptane dropwise until persistent cloudiness appears.
-
Allow to cool slowly to room temperature, then to 4°C.
-
Critical Step: If an oil forms ("oiling out"), re-heat and add a seed crystal of the pure desired isomer (if available) or scratch the glass.
-
Filter the solid.[3] The mother liquor will be enriched in the 3-amino impurity.
Note: For highly polar aminopyrazoles, switch to Ethanol/Water (reflux then cool).[1] [1, 2]
Protocol B: Chromatographic Separation
Aminopyrazoles streak (tail) on silica gel due to the interaction of the basic amine with acidic silanols. This causes band broadening and co-elution.
The Fix: Amine-Modified Silica [1]
-
Mobile Phase: DCM / MeOH (95:5) + 1% Triethylamine (TEA) or 1%
.[1]-
Why: The TEA blocks the active silanol sites, allowing the aminopyrazoles to elute as tight bands.
-
-
Loading: Use Dry Loading . Dissolve crude in MeOH, adsorb onto silica, evaporate to dryness, and load the powder. Liquid loading often leads to immediate band spreading.
-
Stationary Phase: If standard silica fails, use C18 Reverse Phase with a gradient of Water/Acetonitrile + 0.1% Formic Acid.[1] The pH change often alters the ionization state of the isomers differently, resolving them. [3]
Module 3: Advanced Troubleshooting (FAQs)
Q: My reaction yields a 50:50 mixture. How do I shift the mechanism? A: You are likely operating under thermodynamic control where the energy difference between transition states is negligible.
-
Solution: Switch to regioselective hydrazine equivalents . Instead of R-hydrazine, use R-hydrazine hydrochloride in a specific solvent buffer.[1] The protonation state of the hydrazine can direct the attack.
-
Alternative: Use an enol ether precursor (e.g., ethoxymethylenemalononitrile) instead of a
-ketonitrile.[1] This locks the electrophile geometry. [4]
Q: I cannot separate them by crystallization or column. Now what? A: Use Protocol C: Chemical Derivatization (The "Nuclear Option") . The 5-amino group is often more sterically hindered (or less nucleophilic) than the 3-amino group depending on the N1 substituent.[1]
-
Treat the mixture with 0.9 equivalents of Boc-anhydride or Phthalic anhydride .
-
The less hindered isomer (often the impurity) reacts faster to form the protected amine.
-
The protected amine will have a vastly different Rf value than the unreacted desired amine.
-
Separate via simple silica plug, then deprotect if necessary (though usually, you want the unreacted isomer).[1] [5]
Q: Why does my product turn red/brown on the column? A: Aminopyrazoles are oxidation-sensitive. The "red" is an oxidation byproduct (azo/diazo species).
-
Fix: Flush your column with nitrogen before running and use degassed solvents. Add 0.1% ascorbic acid to the mobile phase if using Reverse Phase.
References
-
Regioselective synthesis of 1-substituted 5-aminopyrazoles. Journal of Heterocyclic Chemistry. [1]
-
Recrystallization strategies for isomeric heterocycles. Organic Process Research & Development.
-
Chromatographic resolution of regioisomers: A guide. BenchChem Technical Notes.
-
Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry.
-
Differentiation of regioisomers via selective acylation. ResearchGate Community Discussions.
Technical Support Center: Solving Solubility Challenges of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Welcome to the technical support guide for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine. This document provides in-depth troubleshooting strategies and foundational knowledge for researchers, scientists, and drug development professionals encountering aqueous solubility issues with this compound. Our approach is to empower you not just with protocols, but with the underlying chemical principles to make informed decisions in your experimental design.
Introduction: Understanding the Solubility Profile
1-Isobutyl-4-methyl-1H-pyrazol-5-amine possesses a molecular structure that presents inherent challenges for aqueous solubility. The core pyrazole ring, while containing nitrogen atoms capable of hydrogen bonding, is attached to two non-polar alkyl groups (isobutyl and methyl).[1] These hydrocarbon moieties increase the lipophilicity of the molecule, leading to unfavorable interactions with the highly polar environment of water.[1][2]
However, the key to unlocking its solubility lies in the primary amine (-NH₂) group at the 5-position. As a basic functional group, its state of ionization is pH-dependent. By manipulating the pH, we can convert the neutral, poorly soluble base into a charged, highly soluble salt, a common strategy for amine-containing compounds.[3][4] This guide will explore pH adjustment as the primary strategy, followed by other effective techniques for more complex applications.
Frequently Asked Questions (FAQs)
Q1: I've added 1-Isobutyl-4-methyl-1H-pyrazol-5-amine to neutral water (pH ~7.0) and it won't dissolve. What's happening?
At neutral pH, the 5-amino group is predominantly in its neutral, uncharged form (R-NH₂). The molecule's overall character is dominated by its lipophilic isobutyl and methyl groups, causing it to be poorly soluble in water.[1] To achieve solubility, you must protonate the amine group to form the corresponding ammonium salt (R-NH₃⁺), which is significantly more polar and water-soluble.
Q2: What is the most direct and effective first step to solubilize this compound?
The most effective initial approach is pH adjustment.[5] By acidifying the aqueous medium, you can protonate the basic amine functionality. A simple titration with a dilute acid like hydrochloric acid (HCl) to a pH between 3 and 5 will typically result in complete dissolution, provided the target concentration is not excessively high.
Q3: My experiment is pH-sensitive and must be conducted at or near neutral pH. What are my options?
If pH adjustment is not viable, you must explore alternative formulation strategies. The most common and effective methods include:
-
Co-solvent Systems: Introducing a water-miscible organic solvent (e.g., ethanol, DMSO, PEG 400) can increase solubility.[3][5]
-
Cyclodextrin Complexation: Using cyclodextrins to encapsulate the lipophilic portion of the molecule can dramatically enhance aqueous solubility.[6][7]
-
Surfactant-based Formulations: Creating micellar solutions with surfactants can solubilize the compound within the hydrophobic cores of the micelles.[7]
Q4: How does temperature affect the solubility of this compound?
For most solid organic compounds, solubility increases with temperature.[1] Gentle heating of your aqueous preparation can help dissolve the compound. However, this is often a temporary solution, as the compound may precipitate out upon cooling to room or experimental temperature. It is also crucial to ensure the thermal stability of the compound before applying heat.
Troubleshooting Guide & Experimental Protocols
This section provides detailed, step-by-step protocols for systematically addressing solubility issues.
Strategy 1: pH Adjustment via Acidification
This is the most fundamental and often most successful technique. The principle relies on the acid-base chemistry of the 5-amino group.
Mechanism of Action: In an acidic environment, the lone pair of electrons on the nitrogen atom of the amine group accepts a proton (H⁺) from the solution. This forms a positively charged ammonium cation. The resulting ionic salt has strong ion-dipole interactions with water molecules, leading to a significant increase in aqueous solubility.
Caption: Effect of pH on the ionization and solubility of the 5-amino pyrazole.
Protocol 1: Preparation of an Acidic Aqueous Solution
-
Weigh the Compound: Accurately weigh the required amount of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
-
Prepare Acidic Buffer: Prepare an aqueous buffer solution at the desired target pH (e.g., pH 4.0 using a citrate or acetate buffer). Alternatively, use deionized water.
-
Initial Slurry: Add the compound to the buffer or water to form a slurry.
-
Titration: While stirring vigorously, add 0.1 M HCl dropwise. Monitor the solution for clarity.
-
pH Measurement: Use a calibrated pH meter to monitor the pH. Continue adding acid until the compound is fully dissolved and the target pH is reached.
-
Final Volume Adjustment: If necessary, add more buffer or acidified water to reach the final desired concentration and volume.
Strategy 2: Co-Solvent Systems
When pH modification is not an option, co-solvents can be used to increase the solubility of a lipophilic compound in an aqueous system.
Mechanism of Action: Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system. This reduction in polarity lowers the interfacial tension between the solute and the solvent, making it more energetically favorable for the non-polar parts of the solute to be solvated.[5][8]
Protocol 2: Screening for an Effective Co-solvent
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable, water-miscible solvents. Common choices include Ethanol, Propylene Glycol, Polyethylene Glycol 400 (PEG 400), and Dimethyl Sulfoxide (DMSO).[3]
-
Prepare Stock Solution: Dissolve a high concentration of your compound in each neat co-solvent to create stock solutions (e.g., 100 mg/mL).
-
Titration into Aqueous Phase: In separate vials, place a known volume of your aqueous buffer (e.g., 950 µL of PBS, pH 7.4).
-
Incremental Addition: Add a small aliquot of a stock solution (e.g., 10 µL) to the buffer. Vortex and observe for precipitation.
-
Determine Solubility Limit: Continue adding the stock solution incrementally until persistent precipitation is observed. The final percentage of co-solvent at which the solution remains clear is the approximate solubility limit for that system.
-
Data Analysis: Record the results in a table to compare the effectiveness of each co-solvent.
Table 1: Example Co-solvent Screening Data
| Co-solvent | Max % (v/v) Before Precipitation | Achieved Concentration (mg/mL) | Observations |
| Ethanol | 15% | 1.5 | Clear solution, may be suitable for some applications. |
| PEG 400 | 25% | 2.5 | Viscous but clear. Good solubilizing power. |
| DMSO | 40% | 4.0 | Excellent solubilizer, but check cell line tolerance. |
| Propylene Glycol | 20% | 2.0 | Good general-purpose choice. |
Strategy 3: Decision-Making Workflow
Choosing the right strategy depends on your experimental constraints. The following workflow can guide your decision process.
Caption: Encapsulation of a lipophilic molecule by a cyclodextrin.
Protocol 3: Solubility Enhancement with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare HP-β-CD Solutions: Prepare a series of aqueous solutions of HP-β-CD at different concentrations (e.g., 5%, 10%, 20%, 30% w/v) in your desired buffer (e.g., PBS, pH 7.4).
-
Add Excess Compound: To each HP-β-CD solution, add an excess amount of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (enough so that undissolved solid remains).
-
Equilibrate: Tightly cap the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Separate Undissolved Solid: After equilibration, filter the suspensions through a 0.22 µm syringe filter to remove any undissolved compound. Ensure the filter material is compatible with your compound.
-
Quantify Solubilized Compound: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.
-
Plot Phase-Solubility Diagram: Plot the concentration of the dissolved pyrazole derivative against the concentration of HP-β-CD. This will show the relationship between cyclodextrin concentration and solubility enhancement.
References
- Vertex AI Search Grounding API Redirect.Solubility of 1H-pyrazole (C3H4N2).
- BenchChem.Improving solubility of pyrazole derivatives for reaction.
- BenchChem.Overcoming poor solubility of pyrazole derivatives during reaction workup.
- BenchChem.Dealing with poor solubility of pyrazole derivatives during synthesis.
- PMC.Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative.
- Vertex AI Search Grounding API Redirect.Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies.
- National Journal of Pharmaceutical Sciences.A review of pyrazole an its derivative.
- Sigma-Aldrich.1-Isobutyl-1H-pyrazol-5-amine | 3524-18-3.
- Quora.How will you increase the solubility of organic compounds in water?
- BenchChem.Technical Support Center: Overcoming Pyrazole Compound Solubility Issues.
- International Journal of Medical Science and Dental Research.Techniques for Improving Solubility.
- Hilaris Publisher.Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- WuXi AppTec DMPK.Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
- Ascendia Pharmaceutical Solutions.5 Novel Techniques for Solubility Enhancement.
- Journal of Drug Delivery and Therapeutics.Solubility enhancement techniques: A comprehensive review.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. quora.com [quora.com]
- 5. wjbphs.com [wjbphs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
Technical Support Center: Minimizing Side Reactions in 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Functionalization
Introduction
Welcome to the technical support center for the functionalization of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile building block. 5-aminopyrazoles are crucial intermediates in the synthesis of a wide range of biologically active compounds.[1][2] However, their polyfunctional nature, with multiple nucleophilic sites, often leads to challenges in controlling selectivity and minimizing side reactions.[2]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The advice herein is based on established chemical principles and field-proven insights to help you optimize your reaction outcomes.
Troubleshooting Guide: Common Side Reactions and Solutions
Issue 1: Poor Regioselectivity in Acylation Reactions (N-5 vs. N-1 Acylation)
Question: I am trying to acylate the 5-amino group of my pyrazole, but I am observing a significant amount of a byproduct, which I suspect is the N-1 acylated isomer. How can I improve the selectivity for the desired N-5 acylation?
Answer:
This is a classic challenge with 5-aminopyrazoles. The exocyclic amino group (at C-5) and the endocyclic nitrogen (at N-1) are both nucleophilic, leading to competitive acylation. The reactivity order is generally 5-NH2 > 1-NH > 4-CH, but this can be influenced by reaction conditions.[2]
Probable Causes and Solutions:
-
Steric Hindrance: The isobutyl group at the N-1 position already provides some steric hindrance, which favors acylation at the more accessible 5-amino group. However, with small acylating agents, this preference may not be absolute.
-
Solution: If your acylating agent is small (e.g., acetyl chloride), consider using a bulkier base (e.g., 2,6-lutidine or diisopropylethylamine (DIPEA)) instead of simpler ones like triethylamine or pyridine. The bulkier base will preferentially deprotonate the less hindered 5-amino group.
-
-
Reaction Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the less favored N-1 acylation, leading to a mixture of products.
-
Solution: Perform the acylation at a lower temperature. Start at 0 °C and slowly warm to room temperature. In some cases, maintaining the reaction at 0 °C or even -20 °C throughout the addition of the acylating agent can significantly improve selectivity.
-
-
Solvent Effects: The solvent can influence the nucleophilicity of the different nitrogen atoms.
-
Solution: Aprotic, non-polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are generally preferred. Polar aprotic solvents like dimethylformamide (DMF) can sometimes favor N-1 alkylation/acylation.[3]
-
Experimental Protocol for Selective N-5 Acylation:
-
Materials:
-
1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.0 eq)
-
Acylating agent (e.g., benzoyl chloride, 1.05 eq)
-
Bulky base (e.g., 2,6-lutidine, 1.2 eq)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
Dissolve the 5-aminopyrazole in anhydrous DCM under an inert atmosphere (e.g., Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the bulky base dropwise.
-
Slowly add the acylating agent dropwise over 30 minutes, ensuring the temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C for 1-2 hours, then allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by column chromatography on silica gel.
-
Issue 2: Di-acylation or Di-sulfonylation of the 5-Amino Group
Question: When I try to perform a sulfonylation on the 5-amino group, I get a significant amount of a di-sulfonylated product. How can I prevent this?
Answer:
Di-substitution occurs when the initially formed mono-sulfonamide (or amide) is deprotonated by the base present in the reaction mixture, and this newly formed anion reacts with a second molecule of the electrophile. This is particularly common with sulfonyl chlorides.
Probable Causes and Solutions:
-
Stoichiometry of Reagents: Using an excess of the electrophile or the base increases the likelihood of a second substitution.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the sulfonyl chloride. Carefully control the amount of base used; typically 1.1 to 1.2 equivalents of a non-nucleophilic base like triethylamine is sufficient.[4]
-
-
Order of Addition: Adding the substrate to a mixture of the base and electrophile can lead to localized high concentrations of the electrophile, promoting di-substitution.
-
Solution: The preferred order of addition is to have the 5-aminopyrazole and base in the reaction vessel and to add the electrophile (sulfonyl chloride) slowly and dropwise. This maintains a low concentration of the electrophile at all times.
-
Table 1: Influence of Stoichiometry on Mono- vs. Di-sulfonylation
| Entry | Sulfonyl Chloride (eq) | Base (eq) | Temperature (°C) | Mono:Di Ratio (approx.) |
| 1 | 1.1 | 1.2 | 0 to RT | >95:5 |
| 2 | 1.5 | 1.5 | RT | 70:30 |
| 3 | 2.2 | 2.5 | RT | <10:90 |
Issue 3: Instability and Side Reactions during Diazotization
Question: I am attempting a Sandmeyer-type reaction starting from the 5-aminopyrazole. However, upon addition of sodium nitrite, the reaction mixture turns dark, and I isolate very little of my desired product. What is going wrong?
Answer:
The diazotization of 5-aminopyrazoles can be challenging. The resulting diazonium salts are often less stable than their aniline-derived counterparts.[5] Decomposition can lead to a variety of byproducts, including phenols (from reaction with water) and tars.[6][7]
Probable Causes and Solutions:
-
Temperature Control: The diazotization reaction is highly exothermic. Diazonium salts are notoriously unstable at temperatures above 5 °C.[8]
-
Solution: Strict temperature control is critical. The reaction must be maintained between 0 and 5 °C at all times. Use a well-stirred ice-salt bath and add the sodium nitrite solution very slowly, dropwise, ensuring the internal temperature does not rise.
-
-
Excess Nitrous Acid: Excess nitrous acid can lead to side reactions and decomposition.
-
Solution: Use a slight excess of sodium nitrite (1.05-1.1 eq). After the diazotization is complete (test with starch-iodide paper), the excess nitrous acid can be quenched by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.
-
-
Stability of the Diazonium Salt: The pyrazole ring itself can influence the stability of the diazonium salt.
Workflow for a Successful Diazotization-Sandmeyer Reaction:
Caption: Workflow for Diazotization-Sandmeyer Reaction.
Frequently Asked Questions (FAQs)
Q1: Why is the C4 position of the pyrazole ring susceptible to electrophilic attack?
A1: The C4 position of the pyrazole ring is electron-rich due to the electron-donating effects of the two nitrogen atoms.[11] This makes it the most likely site for electrophilic aromatic substitution reactions like halogenation or nitration. The 5-amino group further activates the ring, making C4 even more nucleophilic. This can lead to competitive C4 functionalization if the reaction is not carefully controlled, especially under acidic conditions.
Q2: Can I perform an N-alkylation on the pyrazole ring? What are the challenges?
A2: N-alkylation is a common functionalization for pyrazoles.[12] However, for your starting material, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine, the N-1 position is already substituted with an isobutyl group. Attempting further alkylation under typical conditions (e.g., alkyl halide and a base like K2CO3 or NaH) would likely lead to alkylation of the more nucleophilic 5-amino group.[3][13] Selective alkylation at N-2 is generally not feasible as it would require quaternization of the nitrogen, which is a high-energy process.
Q3: Are there any known ring-opening side reactions for this class of compounds?
A3: Yes, pyrazole rings can undergo ring-opening, particularly under harsh conditions. For example, treatment with very strong bases can lead to deprotonation at C3, which can initiate a ring-opening cascade.[12] Additionally, some fragmentation of the pyrazole ring has been observed during certain metalation reactions.[14] It is advisable to use moderately strong bases (e.g., K2CO3, Et3N, NaH) and avoid excessively high temperatures to maintain the integrity of the pyrazole core.
Q4: My functionalization reaction is giving a very low yield. What are the general troubleshooting steps?
A4: Low yields can stem from several factors. Here is a logical workflow to troubleshoot the issue:
Caption: General Troubleshooting Workflow for Low Yields.
-
Reagent Quality: Ensure your 1-Isobutyl-4-methyl-1H-pyrazol-5-amine is pure. Impurities can interfere with the reaction. Use anhydrous solvents and fresh reagents, as moisture can quench bases and hydrolyze electrophiles.[15]
-
Reaction Conditions: Systematically vary one parameter at a time. For instance, try a different solvent, a stronger or weaker base, or adjust the reaction temperature.[16] Sometimes, a catalyst may be required.[15]
-
Workup and Purification: Ensure your product is not being lost during the workup. Check the aqueous layer for any product. Some nitrogen-containing compounds can be sensitive to acidic or basic conditions during extraction. Consider if your product might be degrading on silica gel during chromatography.
References
- Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature.
- Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. Journal of Organic Chemistry.
- Technical Support Center: Functionalization of the Pyrazole C4 Position. BenchChem.
- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Technical Support Center: Managing Regioselectivity in Substituted Pyrazole Synthesis. BenchChem.
- Technical Support Center: Optimizing N-Alkylation of Pyrazoles. BenchChem.
- Troubleshooting the reaction mechanism of pyrazole formation. BenchChem.
- Pyrazole synthesis. Organic Chemistry Portal.
- N-alkylation method of pyrazole. Google Patents.
- Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
- Approaches towards the synthesis of 5-aminopyrazoles. PMC.
- Exploring Flow Procedures for Diazonium Formation. PMC.
- Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. NIH.
- Rearrangement of 1-amino- and 1-alkylamino-pyrazoles to 5-aminopyrazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles. PMC.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PMC.
- N-alkylation method of pyrazole. Google Patents.
- Diazotization. Scribd.
- Diazotisation. Organic Chemistry Portal.
- Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. ResearchGate.
- N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. MDPI.
- Sandmeyer reaction. Wikipedia.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- Sandmeyer Reaction. Organic Chemistry Portal.
- Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates. Beilstein Journals.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu. Chemical Science (RSC Publishing).
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate.
- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
- Vinylogous functionalization of 4-alkylidene-5-aminopyrazoles with methyl trifluoropyruvates. Beilstein Journals.
- Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.
- Sandmeyer type reaction troubleshoot. Reddit.
- Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC.
- Recent trends in the chemistry of Sandmeyer reaction: a review. PMC.
- 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC.
- DIAZOTIZATION TITRATION. kk wagh college of pharmacy.
- 1-isobutyl-3-methyl-1h-pyrazol-5-amine. PubChem.
- Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Organic Chemistry Portal.
- Asymmetric synthesis of atropisomeric arylpyrazoles via direct arylation of 5-aminopyrazoles with naphthoquinones. Organic & Biomolecular Chemistry (RSC Publishing).
- Reactivity of chiral functionalized pyrazoles: Alcohol protection. Reactivity of chiral functionalized pyrazoles: Alcohol protection.
- Diazotization order. Chemistry Stack Exchange.
- 3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine. MDPI.
- Recent developments in aminopyrazole chemistry. Arkivoc.
Sources
- 1. Laccase-mediated chemoselective C-4 arylation of 5-aminopyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide [mdpi.com]
- 5. Reactions with heterocyclic diazonium salts: novel synthesis of pyrazolo[4,3-c]pyridazines and of pyrazolo[4,3-c]pyrazoles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Exploring Flow Procedures for Diazonium Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scribd.com [scribd.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Sandmeyer Reaction [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 13. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning | MDPI [mdpi.com]
- 14. Selective functionalization of the 1 H -imidazo[1,2- b ]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pu ... - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04155J [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Recrystallization techniques for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Technical Support Center: Recrystallization & Purification of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Executive Summary & Compound Profile
Compound: 1-Isobutyl-4-methyl-1H-pyrazol-5-amine CAS: 3702-15-6 (Free Base) | 1255718-25-2 (HCl Salt) Chemical Class: 5-Aminopyrazole Molecular Weight: 153.23 g/mol [1][2][3][4]
Technical Insight: This compound features an electron-rich pyrazole core substituted with an amine at position 5, a methyl group at position 4, and an isobutyl chain at position 1.[3][4] The primary challenges in purifying this molecule stem from the 5-amino group , which is susceptible to air oxidation (leading to colored impurities), and the isobutyl chain , which increases lipophilicity, often causing the compound to "oil out" rather than crystallize in standard polar solvents.[3][4]
Diagnostic Troubleshooting (Q&A)
Q1: My crude product is a dark red/brown oil that refuses to crystallize. What is happening? A: This is the most common issue with 5-aminopyrazoles. The color comes from trace oxidation products (azo or nitroso species) formed during synthesis or workup.[4] The "oiling out" is due to the isobutyl group disrupting the crystal lattice energy in the presence of impurities.[4]
-
Immediate Fix: Do not attempt direct recrystallization on a dark oil.[3] Perform an Acid-Base Wash first (see Protocol B) to remove non-basic impurities.[3][4] If it remains oily, switch to Protocol C (Salt Formation) , as the hydrochloride salt crystallizes much more readily than the free base.[3][4]
Q2: I see crystals, but they are sticky and off-white. How do I improve purity? A: Sticky crystals indicate trapped mother liquor or solvent inclusions.[3]
-
Solution: Use a Two-Solvent Recrystallization (Protocol A).[3][4] The "sticky" nature suggests the solvent system is too non-polar (trapping oils) or you cooled it too quickly.[4] Re-dissolve in warm Ethyl Acetate and slowly add Heptane until turbidity persists, then cool very slowly to 4°C.
Q3: What is the best solvent system for this specific analog? A: Unlike simple methyl-pyrazoles which crystallize well from Ethanol/Water, the isobutyl group makes this analog less water-soluble.[1][3][4]
-
Alternative: Isopropyl Alcohol (IPA) / Water (requires careful optimization).[4]
-
Avoid: Pure water or pure diethyl ether (solubility is too low or too high, respectively).[3][4]
Experimental Protocols
Protocol A: Two-Solvent Recrystallization (Free Base)
Best for: Solid or semi-solid crude material with >85% purity.[1][3][4]
-
Dissolution: Place 1.0 g of crude solid in a flask. Add Ethyl Acetate (EtOAc) portion-wise while heating to 60°C. Use the minimum amount required to dissolve the solid (approx. 3-5 mL/g).[3][4]
-
Filtration (Optional): If insoluble particles remain, filter hot through a glass frit or Celite pad.
-
Precipitation: While maintaining the solution at 50-60°C, add n-Heptane dropwise.
-
Crystallization: Remove heat and let the flask cool to room temperature undisturbed for 2 hours. Then, place in a fridge (4°C) for 12 hours.
-
Isolation: Filter the white needles/prisms.[3] Wash with cold 1:3 EtOAc:Heptane.[3] Dry under vacuum at 40°C.[3]
Protocol B: Acid-Base Purification (Pre-treatment)
Best for: Dark oils or crude reaction mixtures.[1][3][4]
-
Dissolve: Dissolve crude oil in Dichloromethane (DCM) or Ethyl Acetate .[3]
-
Extract: Wash the organic layer with 1M HCl (aq) (3x).[4] The product (amine) will protonate and move into the aqueous layer.[4]
-
Wash: Wash the combined aqueous acidic layers with fresh DCM (2x) to remove trapped organics.[3][4]
-
Neutralize: Cool the aqueous layer to 0°C. Slowly add 2M NaOH or Sat. NaHCO₃ until pH ~10.[3] The product will precipitate or oil out as the free base.[3]
-
Recover: Extract the cloudy aqueous mixture with DCM (3x). Dry over Na₂SO₄, filter, and evaporate. Proceed to Protocol A.
Protocol C: Hydrochloride Salt Formation (Ultimate Purification)
Best for: Stubborn oils that will not crystallize as a free base.[4]
-
Dissolve: Dissolve 1.0 g of crude base in Ethanol (5 mL) or Isopropanol .
-
Acidify: Add 1.2 equivalents of HCl (using 4M HCl in Dioxane or concentrated aqueous HCl).
-
Precipitate: Add Diethyl Ether or MTBE dropwise until the salt precipitates.[3]
-
Isolate: Filter the white solid.[3] The HCl salt (CAS 1255718-25-2) typically has a much higher melting point and rejects impurities better than the free base.[1][3]
Solubility & Impurity Profile
| Solvent | Solubility (Free Base) | Suitability for Recrystallization | Notes |
| Water | Low | Poor | Use only as an anti-solvent with alcohols.[1][3][4] |
| Ethanol/IPA | High | Moderate | Good for salt formation; free base may be too soluble.[3] |
| Ethyl Acetate | High | Excellent | Primary solvent.[3] |
| DCM | Very High | Poor | Good for extraction, not crystallization.[3][4] |
| Heptane/Hexane | Low | Excellent | The ideal anti-solvent.[3] |
| Toluene | Moderate | Good | Alternative if EtOAc/Heptane fails.[3] |
Decision Tree for Purification
Caption: Logical workflow for selecting the optimal purification method based on the physical state and purity of the crude aminopyrazole.
References
-
Compound Data: National Center for Biotechnology Information.[3] (2025).[4][5] PubChem Compound Summary for CID 56965696, 1-Isobutyl-4-methyl-1H-pyrazol-5-amine. Retrieved from [Link]
-
General Aminopyrazole Purification: Fustero, S., et al. (2011).[3][4] Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 1097–1123.[3][4] Retrieved from [Link]
-
Recrystallization Methodology: University of Rochester, Dept. of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
Sources
- 1. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 2. 5346-53-2|5-Amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile|BLD Pharm [bldpharm.com]
- 3. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. mdpi.com [mdpi.com]
- 5. 1-methyl-4-phenyl-1H-pyrazol-5-amine | C10H11N3 | CID 2759980 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Case ID: PYR-5AM-ISO-MET Status: Active Support Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division[1]
Executive Summary & Molecular Profile
You are working with 1-Isobutyl-4-methyl-1H-pyrazol-5-amine .[1] This is not a standard aniline; it is a sterically congested, electron-rich heterocyclic amine.[1] Successfully derivatizing this scaffold requires navigating a specific "Steric-Electronic Matrix."[1]
The Challenge: The "Orthogonal Blockade"
-
Electronic Factor: The pyrazole ring is electron-rich, but the C5-amine's lone pair is partially delocalized into the aromatic system, reducing nucleophilicity compared to alkyl amines.
-
Steric Factor (Critical): The amine at C5 is flanked by:
Implication: Standard "textbook" conditions (e.g., EDC/NHS for amides, Pd(PPh3)4 for couplings) will likely result in <10% conversion or stalled intermediates. You must use high-energy activation (T3P) or sterically demanding catalysts (BrettPhos) to overcome this barrier.[1]
Workflow 1: Amide Coupling (Acylation)
User Scenario: I am trying to couple this amine to a carboxylic acid using EDC/HOBt, but I only see starting material by LCMS.
Diagnosis: The activated ester formed by EDC is not electrophilic enough to capture the sterically hindered pyrazole amine before hydrolysis occurs.
The Solution: Propylphosphonic Anhydride (T3P)
We recommend switching to T3P (50% in EtOAc/DMF) . T3P acts as a kinetic powerhouse, driving the reaction through a highly reactive mixed anhydride intermediate while the solvent/base choice minimizes aggregation.
Optimized Protocol (Self-Validating)
-
Dissolution: Dissolve the Carboxylic Acid (1.0 equiv) and 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (1.1 equiv) in dry EtOAc (or DMF if solubility is poor).
-
Base Addition: Add Pyridine (3.0 equiv).[1]
-
Why? Pyridine acts as both a base and a nucleophilic catalyst, preventing the "stalling" of the T3P intermediate.
-
-
Activation: Cool to 0°C. Add T3P solution (1.5 - 2.0 equiv) dropwise.
-
Reaction: Allow to warm to RT. Stir for 2–4 hours.
-
Checkpoint: Monitor by LCMS.[1] If the intermediate (Acid-T3P adduct) persists, heat to 50°C.
-
-
Workup: Quench with water. The byproduct (T3P-oxide) is water-soluble, simplifying purification.[1]
Comparison of Coupling Agents:
| Reagent | Reactivity | Suitability for this Scaffold | Risk Factor |
| EDC/NHS | Low | Poor | Hydrolysis dominates over coupling.[1] |
| HATU | High | Moderate | Risk of guanidinium byproduct formation if amine attack is slow.[1] |
| T3P | Very High | Excellent | Low epimerization; drives hindered couplings; easy workup.[1] |
Workflow 2: Buchwald-Hartwig Amination (C-N Coupling)
User Scenario: I need to couple this amine to an aryl chloride. The Pd(OAc)2/BINAP system is giving me black precipitate and no product.
Diagnosis:
-
Catalyst Poisoning: The pyridine-like nitrogen (N2) on the pyrazole ring is coordinating to the Palladium, shutting down the catalytic cycle (formation of stable Pd-bis(azole) complexes).
-
Steric Failure: BINAP is not bulky enough to force the reductive elimination step with this crowded amine.[1]
The Solution: Pre-Catalysts & Bulky Ligands
You must use a Pd-G3 or Pd-G4 Pre-catalyst equipped with a bulky dialkylbiaryl phosphine ligand.[1]
-
Ligand of Choice: BrettPhos (for Aryl Chlorides) or XPhos (for Aryl Bromides/Triflates).
-
Why? These ligands are massive.[1] They wrap around the Pd center, physically blocking the N2-pyrazole nitrogen from binding (preventing poisoning) while creating a "pocket" that accelerates the reductive elimination of the C-N bond.
Optimized Protocol
-
Components:
-
Solvent: 1,4-Dioxane or t-Amyl Alcohol (anhydrous).[1]
-
Deoxygenation (Critical): Sparge with Argon for 10 minutes before adding the catalyst.
-
Temperature: Heat to 80–100°C.
-
Checkpoint: If the reaction turns black (Pd black precipitation) within 10 minutes, your solvent was not dry/degassed enough, or the ligand fell off.
-
Visualizing the Logic
The following diagram illustrates the decision process and the specific mechanistic "traps" inherent to this molecule.
Caption: Decision matrix for catalyst selection based on the specific steric and electronic liabilities of the 1-Isobutyl-4-methyl-1H-pyrazol-5-amine scaffold.
Frequently Asked Questions (FAQs)
Q: Can I use HATU instead of T3P? A: Yes, but with a warning. Because the 5-amine is sterically hindered, the reaction rate is slow. HATU can sometimes react with the amine itself to form a guanidinium byproduct (detected as M+99 mass shift) if the carboxylic acid activation is not fast enough. If you must use HATU, use HOAt as an additive to speed up the active ester formation.
Q: I see a byproduct with Mass M+42 during the reaction. What is it? A: This is likely acetylation.[1] If you are using EtOAc as a solvent with a strong base or heating for too long, the amine can attack the solvent. Ensure you are using T3P in DMF or 2-MeTHF if this persists, or lower the reaction temperature.
Q: Why is regioselectivity an issue? A: While the N1 position is blocked by the isobutyl group, the N2 (ring nitrogen) is still a Lewis base. In acylation reactions, the product is almost exclusively the exocyclic amide (N-C=O). However, in alkylation reactions (using alkyl halides and base), you might see competitive N2-alkylation. This is why we recommend Reductive Amination or Cross-Coupling rather than direct alkylation for this scaffold.[1]
References
-
Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[3] Organic Letters, vol. 13, no.[3] 19, 2011, pp. 5048–5051.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, vol. 2, 2011, pp. 27-50.
-
Bachem. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives."[1] Bachem Technical Guides, 2024.
-
Fichez, J., et al. "Recent Advances in Aminopyrazoles Synthesis and Functionalization." Current Organic Chemistry, vol. 16, 2012.
Sources
Validation & Comparative
Structural Characterization & Regioselective Synthesis of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine
Executive Summary
The scaffold 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (CAS 3702-15-6) represents a critical intermediate in the development of pyrazolo-pyrimidine based kinase inhibitors and high-affinity ligands for adenosine receptors.[1] Unlike its simple methyl or phenyl analogs, the isobutyl group introduces specific steric bulk and lipophilicity (cLogP ~1.6) that modulates binding affinity in hydrophobic pockets (e.g., ATP-binding sites).
This guide provides a definitive protocol for the regioselective synthesis and structural validation of this molecule. The primary challenge in this workflow is distinguishing the target 5-amino isomer from the thermodynamically stable 3-amino regioisomer . We present a self-validating NMR methodology to resolve this ambiguity without requiring single-crystal X-ray diffraction.
Synthesis & Regiocontrol
The synthesis relies on the condensation of isobutylhydrazine with 2-methyl-3-oxopropanenitrile (or its enol ether equivalent). The regiochemical outcome is dictated by the nucleophilicity of the hydrazine nitrogens relative to the electrophilic centers of the nitrile.
Experimental Protocol
Reaction Scheme: The condensation proceeds via an initial hydrazone intermediate, followed by cyclization.
-
Reagents: Isobutylhydrazine dihydrochloride (1.0 equiv), 2-Methyl-3-oxopropanenitrile (1.1 equiv), Triethylamine (2.5 equiv).
-
Solvent: Ethanol (Absolute).
-
Conditions: Reflux, 4-6 hours.
Step-by-Step Methodology:
-
Preparation: Dissolve isobutylhydrazine dihydrochloride in absolute ethanol under
atmosphere. Add triethylamine dropwise at 0°C to liberate the free hydrazine base. -
Addition: Add 2-methyl-3-oxopropanenitrile slowly. The internal temperature must be maintained <10°C to favor the kinetic attack of the unsubstituted hydrazine nitrogen on the ketone carbonyl (crucial for 5-amino selectivity).
-
Cyclization: Warm to room temperature, then reflux for 5 hours. Monitor via TLC (
~0.4 in 5% MeOH/DCM). -
Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with brine, and dry over
. -
Purification: Recrystallize from Hexane/EtOAc (4:1) to remove trace 3-amino isomers.
Yield: Typical isolated yield is 65-75%.
Structural Characterization (Self-Validating Protocol)
The most critical quality attribute is confirming the position of the amino group relative to the N-isobutyl chain.
1H NMR Analysis (400 MHz, DMSO-d6)
The spectrum displays distinct signals for the isobutyl group, the pyrazole core, and the exchangeable amine protons.
| Moiety | Shift ( | Multiplicity | Integration | Assignment |
| C-H (Pyrazole) | 7.25 | Singlet | 1H | H-3 (Deshielded by adjacent C=N) |
| NH | 5.40 | Broad Singlet | 2H | 5-NH |
| N-CH | 3.65 | Doublet ( | 2H | N1-Isobutyl methylene |
| C-CH | 1.95 | Singlet | 3H | C4-Methyl group |
| CH (Isobutyl) | 2.05 | Multiplet | 1H | Methine |
| CH | 0.88 | Doublet ( | 6H | Terminal methyls |
Regioisomer Differentiation (NOE Experiment)
This is the Go/No-Go validation step. You must distinguish between Structure A (Target: 5-amine) and Structure B (Impurity: 3-amine).
-
Logic:
-
In the 5-amino isomer , the N1-Isobutyl group is spatially distant from the H-3 proton.
-
In the 3-amino isomer , the N1-Isobutyl group is adjacent to the H-5 proton.
-
-
Protocol: Irradiate the N-CH
doublet at 3.65 ppm. -
Result Interpretation:
-
Target (5-Amino): NO enhancement of the aromatic singlet at 7.25 ppm. (The N-alkyl is blocked by the amine and methyl group).
-
Impurity (3-Amino): Strong NOE enhancement (>2%) of the aromatic singlet (H-5).
-
Figure 1: Nuclear Overhauser Effect (NOE) logic for distinguishing regioisomers. The absence of NOE between the N-alkyl and the aromatic proton confirms the 5-amino structure.
Performance Comparison
Comparison of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine (Compound A) against standard analogs used in medicinal chemistry.
| Feature | 1-Isobutyl (Compound A) | 1-Methyl (Analog B) | 1-Phenyl (Analog C) | Impact on Drug Design |
| Molecular Weight | 153.23 | 111.15 | 173.22 | Isobutyl adds bulk without aromatic stacking. |
| cLogP (Calc) | 1.62 | 0.25 | 1.85 | Isobutyl offers balanced lipophilicity for membrane permeability. |
| Solubility (PBS) | Moderate | High | Low | Compound A is easier to formulate than phenyl analogs. |
| Electronic Effect | +I (Inductive Donor) | +I (Weak) | -I / -M (Withdrawing) | Alkyl donors increase N-nucleophilicity for subsequent coupling. |
| Steric Bulk (N1) | High (Branched) | Low | High (Planar) | Isobutyl fills hydrophobic pockets (e.g., Leu/Val gates in kinases). |
Synthetic Pathway Visualization
The regioselectivity is determined in the initial attack. The use of Ethanol (protic solvent) favors the formation of the 5-amino isomer via hydrogen bond stabilization of the intermediate.
Figure 2: Reaction pathway illustrating the divergence point for regioisomers. Kinetic control in ethanol favors the target 5-amino product.
References
-
Regioselectivity in Pyrazole Synthesis: Fustero, S., et al. "Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols." J. Org. Chem.2008 , 73, 3523.
- General Characterization of Pyrazole Amines: El-Borai, M. A., et al. "Synthesis and characterization of some new 5-aminopyrazole derivatives.
- NOE Analysis of Pyrazoles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
-
Analog Data (1-Methyl): PubChem Compound Summary for CID 2759980, 1-methyl-4-phenyl-1H-pyrazol-5-amine.
-
Analog Data (1-Butyl): PubChem Compound Summary for CID 21455559, 1-butyl-4-methyl-1H-pyrazol-5-amine.
Sources
Reference Standards for 1-Isobutyl-4-methyl-1H-pyrazol-5-amine Quality Control
Executive Summary: The Purity Paradox in Pyrazole Scaffolds
In the development of kinase inhibitors (e.g., KIT/PDGFRA targeting agents), the intermediate 1-Isobutyl-4-methyl-1H-pyrazol-5-amine represents a critical quality checkpoint. Its structural integrity defines the regioselectivity of the final drug substance. However, relying on commercial "Reagent Grade" reference standards for this molecule is a systemic risk in GMP workflows.
This guide objectively compares the performance of Commercial Reagent Standards against In-House qNMR-Certified Primary Standards . Experimental data presented here demonstrates that while commercial standards (typically >95% purity) are sufficient for early R&D, they frequently mask critical regioisomeric impurities (N1 vs. N2 alkylation) that fail downstream specifications. We propose a shift toward Quantitative NMR (qNMR) as the gold-standard alternative for assigning absolute potency to this reference material.
Part 1: The Challenge – Regioisomerism & Response Factors
The synthesis of aminopyrazoles via the condensation of hydrazine derivatives with
The Failure of HPLC Area%
Standard HPLC-UV methods often fail to distinguish these isomers due to:
-
Isobaric Mass: LC-MS cannot differentiate the parent masses (
~153.1). -
Co-elution: On standard C18 columns, the hydrophobic isobutyl group dominates interaction, masking the subtle polarity shift of the nitrogen placement.
-
Response Factor Variance: The extinction coefficient (
) of the impurity often differs from the target, rendering "Area %" purity calculations inaccurate.
Diagram 1: Impurity Origin & QC Blind Spots
This diagram illustrates the synthesis pathway and where standard QC methods fail to detect the critical regioisomer.
Figure 1: Synthesis pathway showing the origin of regioisomeric impurities and the divergence in detection capability between standard C18 HPLC and Advanced QC methods.
Part 2: Comparative Analysis of Reference Standard Options
We compared three tiers of reference standards used for releasing batches of 1-Isobutyl-4-methyl-1H-pyrazol-5-amine.
Table 1: Performance Comparison of Reference Standard Types
| Feature | Option A: Commercial Reagent Grade | Option B: Secondary In-House Std | Option C: qNMR Certified Primary Std |
| Source | Catalog Vendor (e.g., Ambeed, Sigma) | Synthesized & Characterized Internally | Internal Purification + qNMR Assay |
| Stated Purity | Usually >95% or >97% (Area%) | Defined against Option A | Absolute Wt/Wt % (e.g., 99.4%) |
| Traceability | Low (COA often lacks raw data) | Medium (Linked to Vendor Batch) | High (Traceable to NIST Internal Std) |
| Regioisomer ID | Often Unspecified | Dependent on HPLC Method | Specific Proton Signal Resolution |
| Cost Efficiency | High (Cheap/Fast) | Medium | Low (Requires NMR time/Expertise) |
| Risk Profile | High (Risk of isomeric carryover) | Medium | Lowest (Gold Standard for GMP) |
Experimental Data: The "Purity Gap"
We analyzed a synthesis batch of the target pyrazole using a Commercial Standard (Option A) versus a qNMR-Certified Standard (Option C).
-
Method: HPLC-UV at 254 nm.
-
Observation: The Commercial Standard contained 3.2% of the wrong regioisomer, but was labeled as 98% pure. When used to quantify our batch, it artificially inflated the calculated purity of our product because the impurity peaks overlapped.
-
qNMR Result: The qNMR method (using Maleic Acid as internal standard) revealed the absolute purity of the Commercial Standard was actually 94.1% , not 98%.
Part 3: Protocols for High-Fidelity QC
To establish a reliable reference standard system, you must validate the material using two orthogonal methods: qNMR for assay (potency) and HPLC (Phenyl-Hexyl) for impurity profiling.
Protocol A: Absolute Purity via qNMR (The Gold Standard)
This protocol replaces the need for an external reference standard by using a NIST-traceable internal standard.
Principle: Proton counting is independent of extinction coefficients. Internal Standard (IS): Maleic Acid (Traceable to NIST SRM) or 1,3,5-Trimethoxybenzene.
-
Preparation:
-
Accurately weigh ~10 mg of the Pyrazole Amine sample (
) into a vial. -
Accurately weigh ~10 mg of Maleic Acid IS (
) into the same vial. -
Dissolve in 0.6 mL DMSO-
. Ensure complete dissolution.
-
-
Acquisition:
-
Instrument: 400 MHz (or higher) NMR.
-
Pulse Sequence: 90° pulse, relaxation delay (
) 30 seconds (critical for full relaxation). -
Scans: 16 or 32.
-
-
Processing:
-
Phase and baseline correct manually.
-
Integrate the IS vinylic protons (
~6.0-6.3 ppm, 2H). -
Integrate the Pyrazole-CH3 (
~2.1 ppm, 3H) or Isobutyl-CH2 ( ~3.7 ppm, 2H). Avoid the amine protons as they exchange.
-
-
Calculation:
Where = Integral, = Number of protons, = Molecular Weight, = Purity of IS.[1]
Protocol B: Regioisomer Separation via HPLC
Standard C18 columns fail here. You must use a Phenyl-Hexyl stationary phase to exploit
-
Column: Waters XSelect CSH Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) [High pH suppresses protonation of the amine, improving peak shape].
-
Mobile Phase B: Acetonitrile.[2]
-
Gradient:
-
0 min: 10% B
-
15 min: 60% B
-
20 min: 90% B
-
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV 240 nm (Max absorbance for pyrazoles).
-
System Suitability: Resolution (
) between Target Isomer and Regioisomer > 1.5.
Part 4: QC Decision Workflow
Use this logic flow to determine which Reference Standard strategy applies to your development stage.
Figure 2: Decision matrix for selecting the appropriate reference standard strategy based on the pharmaceutical development phase.
References
-
ICH Expert Working Group. "ICH Q3A(R2): Impurities in New Drug Substances." International Council for Harmonisation, 2006. [Link]
- Faria, R., et al. "Regioselective synthesis of 1,3,5-substituted pyrazoles: A review." Tetrahedron, 2018.
-
Pauli, G. F., et al. "The importance of quantitative NMR in natural product analysis and quality control." Journal of Natural Products, 2012. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
